molecular formula C9H11N B13446824 2-Methylindoline-d3

2-Methylindoline-d3

Numéro de catalogue: B13446824
Poids moléculaire: 136.21 g/mol
Clé InChI: QRWRJDVVXAXGBT-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Methylindoline-d3 is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 136.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H11N

Poids moléculaire

136.21 g/mol

Nom IUPAC

2-(trideuteriomethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3

Clé InChI

QRWRJDVVXAXGBT-FIBGUPNXSA-N

SMILES isomérique

[2H]C([2H])([2H])C1CC2=CC=CC=C2N1

SMILES canonique

CC1CC2=CC=CC=C2N1

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to 2-Methylindoline-d3: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methylindoline-d3, a deuterated isotopologue of 2-methylindoline. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds. This guide covers the fundamental physicochemical properties, structural details, and potential applications in research, with a focus on its utility in pharmacokinetic studies. While specific experimental data for the deuterated compound is limited in publicly accessible literature, this guide also provides information on the non-deuterated analog and discusses the expected impact of deuterium labeling.

Chemical Properties

This compound, also known as 2-(trideuteriomethyl)-2,3-dihydro-1H-indole, is a stable isotope-labeled form of 2-methylindoline where the three hydrogen atoms of the methyl group are replaced with deuterium.[1] This isotopic substitution is a powerful tool in various scientific disciplines, particularly in drug discovery and development, for investigating reaction mechanisms and metabolic pathways.[2][3][4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, data for the non-deuterated 2-Methylindoline is also provided where available.

PropertyThis compound2-Methylindoline (Non-deuterated)
Molecular Formula C₉H₈D₃N[1]C₉H₁₁N
Molecular Weight 136.21 g/mol 133.19 g/mol
CAS Number 1246815-31-56872-06-6
Appearance Not specified (likely a liquid)Colorless to yellow clear liquid
Boiling Point Not specified228-229 °C
Density Not specified1.023 g/mL at 25 °C
Refractive Index Not specifiedn20/D 1.569

Chemical Structure

The structural representation of this compound is crucial for understanding its chemical behavior. The core structure consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring, with a deuterated methyl group at the 2-position.

Structural Identifiers
IdentifierThis compound
SMILES [2H]C([2H])([2H])C1Cc2ccccc2N1
InChI InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3

Structural Diagram

PK_Studies cluster_0 Drug Development cluster_1 Analytical Method cluster_2 Application Deuterated_Compound This compound LC_MS LC-MS/MS Analysis Deuterated_Compound->LC_MS Internal Standard Non-deuterated_Drug Parent Drug (e.g., containing a 2-methylindoline moiety) Non-deuterated_Drug->LC_MS Analyte PK_Study Pharmacokinetic Study LC_MS->PK_Study Provides Quantitative Data Metabolism_Study Metabolism Elucidation PK_Study->Metabolism_Study Informs

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methylindoline-d3, a deuterated analog of 2-methylindoline. The strategic incorporation of deuterium at the 2-methyl position offers a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays. This document outlines a robust three-step synthesis, commencing with commercially available starting materials, and provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound, where the three deuterium atoms are located on the methyl group, is most effectively achieved by introducing the deuterated methyl group early in the synthetic sequence. A logical and well-documented approach involves the preparation of 2-methyl-d3-indole as a key intermediate, followed by its reduction to the desired this compound. This strategy ensures high isotopic incorporation and avoids potentially non-selective H/D exchange reactions on the final indoline ring.

The proposed three-step synthesis is as follows:

  • N-Acetylation-d3 of o-Toluidine: Reaction of o-toluidine with a trideuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, to form N-(o-tolyl)acetamide-d3.

  • Cyclization to 2-Methyl-d3-indole: Intramolecular cyclization of N-(o-tolyl)acetamide-d3 using a strong base, such as sodium amide, to yield 2-methyl-d3-indole.

  • Catalytic Hydrogenation to this compound: Reduction of the indole ring of 2-methyl-d3-indole using a heterogeneous catalyst, such as palladium on carbon, under a hydrogen atmosphere to afford the final product, this compound.

This synthetic route is based on well-established named reactions and procedures, adapted for the introduction of the isotopic label.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of the non-deuterated analogs and are expected to be directly applicable to the synthesis of this compound.

Step 1: Synthesis of N-(o-tolyl)acetamide-d3

Materials:

  • o-Toluidine

  • Acetic anhydride-d6 (or Acetyl-d3 chloride)

  • Pyridine (optional, as catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve o-toluidine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride-d6 (1.1 eq) dropwise to the stirred solution. If the reaction is sluggish, a catalytic amount of pyridine can be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(o-tolyl)acetamide-d3, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of 2-Methyl-d3-indole

This procedure is adapted from the Madelung indole synthesis.

Materials:

  • N-(o-tolyl)acetamide-d3

  • Sodium amide (NaNH2)

  • High-boiling point inert solvent (e.g., mineral oil, N,N-dimethylaniline)

  • Ethanol

  • Water

  • Ether or other suitable extraction solvent

Procedure:

  • In a Claisen flask or a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place finely divided sodium amide (2.0 eq).

  • Add N-(o-tolyl)acetamide-d3 (1.0 eq) to the flask.

  • Add a high-boiling point inert solvent to create a stirrable slurry.

  • Under a slow stream of nitrogen, heat the mixture in a metal bath to 240-260 °C for approximately 10-15 minutes. A vigorous evolution of ammonia gas will be observed. The reaction is complete when the gas evolution ceases.

  • Allow the reaction mixture to cool.

  • Carefully quench the reaction by the successive slow addition of ethanol and then warm water to decompose the sodium salt of the indole and any excess sodium amide.

  • Extract the cooled reaction mixture with ether.

  • Wash the combined ether extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-methyl-d3-indole can be purified by vacuum distillation or recrystallization from a suitable solvent.[1]

Step 3: Synthesis of this compound

This procedure is based on the catalytic hydrogenation of indoles.[2]

Materials:

  • 2-Methyl-d3-indole

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H2)

  • Celite or other filter aid

Procedure:

  • In a hydrogenation flask, dissolve 2-methyl-d3-indole (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi, but this can be varied) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be purified by vacuum distillation if necessary.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on literature values for the analogous non-deuterated compounds. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductExpected Yield (%)Expected Purity (%)
1N-Acetylation-d3o-ToluidineN-(o-tolyl)acetamide-d3>95>98
2Madelung CyclizationN-(o-tolyl)acetamide-d32-Methyl-d3-indole80-85[1]>98[1]
3Catalytic Hydrogenation2-Methyl-d3-indoleThis compound>95[2]>99

Isotopic Purity: The isotopic purity of the final product is expected to be high (>98%), primarily determined by the isotopic purity of the starting deuterated acetylating agent (e.g., acetic anhydride-d6).

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the three-step synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: N-Acetylation-d3 cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrogenation o_toluidine o-Toluidine step1_product N-(o-tolyl)acetamide-d3 o_toluidine->step1_product DCM ac2o_d6 Acetic Anhydride-d6 ac2o_d6->step1_product step2_product 2-Methyl-d3-indole step1_product->step2_product NaNH2, Heat final_product This compound step2_product->final_product H2, Pd/C

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Transformations

This diagram outlines the core chemical transformations involved in the synthesis.

Transformations Amine Primary Aromatic Amine (o-Toluidine) Amide N-Aryl Amide-d3 Amine->Amide Acylation-d3 Indole Substituted Indole-d3 Amide->Indole Intramolecular Cyclization Indoline Substituted Indoline-d3 Indole->Indoline Heterocyclic Ring Reduction

Caption: Key chemical transformations in the synthesis.

Characterization

The successful synthesis and isotopic labeling of this compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the absence of the methyl singlet around 1.2-1.5 ppm that is present in the non-deuterated 2-methylindoline. The integration of the remaining aromatic and aliphatic protons should be consistent with the indoline structure.

    • ²H NMR will show a signal corresponding to the CD3 group, confirming the presence and location of the deuterium label.

    • ¹³C NMR will show a characteristic septet for the CD3 carbon due to coupling with deuterium, and the signals for the other carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound (C9H8D3N), which will be three mass units higher than that of the unlabeled compound. The isotopic distribution pattern will also confirm the high isotopic purity.

This comprehensive guide provides a robust framework for the successful synthesis and characterization of this compound, a valuable tool for advanced research in drug metabolism and pharmacokinetics.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated 2-Methylindoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylindoline, with a special focus on its deuterated analogue. While specific experimental data for deuterated 2-methylindoline is limited in publicly accessible literature, this guide extrapolates key properties based on the well-characterized non-deuterated form and the known effects of isotopic labeling. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing available data, outlining experimental protocols, and discussing potential biological significance.

Introduction

2-Methylindoline is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals.[1][2][3][4] Its structure, featuring a bicyclic system of a benzene ring fused to a five-membered nitrogen-containing ring with a methyl group at the 2-position, imparts unique chemical reactivity and potential for biological activity.[2]

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy increasingly employed in drug development to favorably alter the pharmacokinetic and metabolic profiles of drug candidates. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, slowing down metabolic pathways that involve the cleavage of this bond. This can result in improved metabolic stability, increased half-life, and potentially reduced formation of toxic metabolites.

This guide will summarize the known physical and chemical properties of 2-methylindoline and its deuterated form, provide detailed experimental protocols for its synthesis and characterization, and explore its potential biological relevance.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of standard and deuterated 2-methylindoline are summarized in the tables below. It is important to note that while extensive data is available for the standard compound, specific experimental values for the deuterated analogue are scarce. The values for the deuterated compound are largely assumed to be similar to the non-deuterated form, with notable exceptions in properties influenced by isotopic mass.

Table 1: Physical Properties of 2-Methylindoline and Deuterated 2-Methylindoline

Property2-MethylindolineDeuterated 2-Methylindoline (d3)Source
Molecular Formula C₉H₁₁NC₉H₈D₃N
Molecular Weight 133.19 g/mol 136.21 g/mol
Appearance Colorless to pale yellow liquid or solidAssumed to be a colorless to pale yellow liquid or solid
Melting Point Not availableNot available
Boiling Point 228-229 °CAssumed to be similar to 2-methylindoline
Density 1.023 g/mL at 25 °CAssumed to be slightly higher than 2-methylindoline
Refractive Index (n20/D) 1.569Assumed to be similar to 2-methylindoline

Table 2: Chemical Properties of 2-Methylindoline and Deuterated 2-Methylindoline

Property2-MethylindolineDeuterated 2-Methylindoline (d3)Source
pKa Not availableAssumed to be similar to 2-methylindoline
Solubility Soluble in organic solventsAssumed to be soluble in organic solvents
Stability Stable under normal conditionsAssumed to be stable under normal conditions

Experimental Protocols

Synthesis

3.1.1. Synthesis of 2-Methylindoline

A common method for the synthesis of 2-methylindoline is the catalytic hydrogenation of 2-methylindole.

  • Materials: 2-methylindole, acidic ionic liquid (e.g., (4-sulfonic acid butyl) triethyl ammonium dihydrogen phosphate), platinum-C catalyst, hydrogen gas, sodium hydroxide solution, toluene.

  • Procedure:

    • In a pressure reactor, combine 2-methylindole, the acidic ionic liquid, and the platinum-C catalyst.

    • Pressurize the reactor with hydrogen gas (e.g., to 40 kg).

    • Heat the reaction mixture (e.g., to 50 °C) and stir for a designated time (e.g., 4.5 hours).

    • After the reaction is complete, cool the reactor and add water.

    • Neutralize the solution with sodium hydroxide to a pH of 9-10.

    • Filter to remove the catalyst.

    • Extract the aqueous layer with toluene.

    • The toluene solution containing 2-methylindoline can then be purified, for example, by distillation.

Another method involves the hydrogenation and intramolecular cyclization of β-methyl nitrostyrene using a Raney nickel catalyst.

  • Materials: 2-chloro-β-methyl nitrostyrene, Raney nickel catalyst, cuprous chloride, sodium carbonate, water, hydrogen gas, toluene.

  • Procedure:

    • Combine 2-chloro-β-methyl nitrostyrene, Raney nickel, cuprous chloride, sodium carbonate, and water in a pressure reactor.

    • Pressurize the reactor with hydrogen gas (e.g., to 40 kg).

    • Heat the mixture (e.g., to 100 °C) for a set duration (e.g., 8 hours).

    • After cooling, add toluene to the reaction mixture and stir.

    • Filter to recover the catalyst.

    • The 2-methylindoline can be isolated from the toluene solution by distillation under reduced pressure.

3.1.2. Synthesis of Deuterated 2-Methylindoline (Conceptual)

The synthesis of deuterated 2-methylindoline can be achieved through isotopic labeling techniques. A common strategy is to use a deuterated starting material or a deuterating agent during the synthesis. For example, a deuterated version of the synthesis from 2-methylindole could be envisioned.

  • Materials: 2-methylindole, deuterated acidic medium (e.g., D₂SO₄ in D₂O), a suitable catalyst, and a deuterium source (e.g., D₂ gas).

  • Procedure: The synthesis would follow a similar protocol to the non-deuterated version, but with the substitution of deuterated reagents to introduce the deuterium atoms onto the molecule. The specific positions of deuteration would depend on the reaction mechanism and the chosen deuterated reagents.

A general workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants Reaction Reaction Reactants->Reaction Catalyst, Solvent, Heat/Pressure Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation Final Product Final Product Distillation->Final Product

General workflow for synthesis and purification.
Analytical Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-methylindoline and for confirming the position and extent of deuteration in its labeled analogue.

  • Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: This technique provides information about the hydrogen atoms in the molecule. For deuterated 2-methylindoline, the absence of signals at specific chemical shifts will confirm the positions of deuterium substitution.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum will be similar for both the deuterated and non-deuterated forms, although minor isotopic shifts may be observed.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

  • Analysis: The mass spectrum of 2-methylindoline will show a molecular ion peak corresponding to its molecular weight. For deuterated 2-methylindoline, the molecular ion peak will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Analysis: The FTIR spectrum of 2-methylindoline will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring. In the spectrum of deuterated 2-methylindoline, the C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).

A general workflow for the analytical characterization is depicted below.

G Sample Sample NMR NMR Sample->NMR Dissolve in CDCl3 MS MS Sample->MS Dissolve in MeOH FTIR FTIR Sample->FTIR Neat/Thin Film Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation G Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade NF_kB_Activation NF_kB_Activation Signaling_Cascade->NF_kB_Activation Gene_Expression Gene_Expression NF_kB_Activation->Gene_Expression Inflammatory Cytokines Indoline_Derivative Indoline_Derivative Indoline_Derivative->Signaling_Cascade Inhibition

References

2-Methylindoline-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline. This document is intended for researchers in medicinal chemistry, pharmacology, and analytical sciences, offering key data, potential applications, and generalized experimental protocols.

Core Compound Data

This compound is a stable isotope-labeled form of 2-Methylindoline, where three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and development applications, particularly in quantitative analysis where it can be used as an internal standard.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for both this compound and its non-deuterated counterpart, 2-Methylindoline.

PropertyThis compound2-Methylindoline
CAS Number 1246815-31-5[1]6872-06-6[2][3]
Molecular Formula C₉H₈D₃N[4]C₉H₁₁N[2]
Molecular Weight 136.21 g/mol 133.19 g/mol
Synonyms 2-(trideuteriomethyl)-2,3-dihydro-1H-indoleα-Methyldihydroindole, 2,3-Dihydro-2-methylindole

Applications in Research and Drug Development

While specific research applications for this compound are not extensively documented, the known biological activity of its parent compound, 2-Methylindoline, suggests its utility in several areas of drug discovery and development. 2-Methylindoline serves as a crucial intermediate in the synthesis of various pharmaceuticals. Derivatives of 2-methylindoline have been investigated for a range of biological activities, including:

  • Antihypertensive Agents: It is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide.

  • Neurological Disorders: Its structural similarity to biologically active compounds makes it a candidate for the development of new drugs targeting neurological disorders.

  • Receptor Antagonism: Derivatives have been explored as MT2-selective melatonin receptor antagonists and dopamine D2/D4 receptor antagonists.

  • Enzyme Inhibition: It has been used as a reactant in the preparation of inhibitors for NOD1-induced nuclear factor-κB (NF-κB) activation and norepinephrine reuptake inhibitors.

Given these applications, this compound is an invaluable tool for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies of novel 2-methylindoline-based drug candidates, serving as a non-radioactive, stable internal standard for accurate quantification in biological matrices.

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a generalized workflow for the use of this compound as an internal standard for the quantification of a non-deuterated analyte (e.g., a 2-methylindoline derivative) in a biological matrix.

1. Preparation of Stock Solutions and Standards:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a series of working standard solutions of the analyte at known concentrations.
  • Prepare a working solution of the internal standard (IS), this compound, at a fixed concentration.

2. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the IS working solution.
  • Perform a protein precipitation step by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
  • Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the prepared sample onto an appropriate liquid chromatography (LC) column.
  • Develop a gradient elution method to achieve chromatographic separation of the analyte and the IS.
  • Optimize the mass spectrometer (MS) parameters for the detection of both the analyte and the IS. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
  • Acquire data for the calibration standards and the unknown samples.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte for the calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conceptual Synthetic Pathway: Preparation of 2-Methylindoline

The following is a conceptual synthesis route for 2-methylindoline based on methods described in patent literature. This method could be adapted for the synthesis of this compound by using a deuterated starting material.

Reaction: Catalytic hydrogenation and intramolecular cyclization of a substituted β-methyl nitrostyrene.

Starting Materials:

  • 2-halogenated-β-methyl nitrostyrene

  • Raney nickel (catalyst)

  • Cuprous halide (e.g., cuprous chloride)

  • An alkali (e.g., sodium carbonate)

  • A suitable solvent (e.g., water)

  • Hydrogen gas

Procedure:

  • The 2-halogenated-β-methyl nitrostyrene, Raney nickel catalyst, cuprous halide, and alkali are combined in an aqueous solution.

  • The mixture is subjected to catalytic hydrogenation under hydrogen pressure at an elevated temperature.

  • The hydrogenation reduces the nitro group and is followed by an intramolecular cyclization to form the 2-methylindoline ring.

  • Upon completion of the reaction, the catalyst is filtered off.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., toluene).

  • The final product is purified by reduced pressure distillation.

Visualizations

The following diagrams illustrate a conceptual synthetic pathway for 2-methylindoline and a typical workflow for using a deuterated internal standard in quantitative analysis.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product 2-Halogenated-beta-methyl_nitrostyrene 2-Halogenated-beta-methyl_nitrostyrene Reaction Catalytic Hydrogenation & Intramolecular Cyclization 2-Halogenated-beta-methyl_nitrostyrene->Reaction Reagents Raney Nickel Cuprous Halide Alkali H2 Gas Reagents->Reaction Filtration Filtration Reaction->Filtration Reaction Mixture Extraction Liquid-Liquid Extraction Filtration->Extraction Filtrate Distillation Reduced Pressure Distillation Extraction->Distillation Organic Phase Product 2-Methylindoline Distillation->Product

Caption: Conceptual synthetic pathway for 2-methylindoline.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Analyte) Spike Spike IS into Sample Sample->Spike IS This compound (Internal Standard) IS->Spike Extract Extraction & Cleanup Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Peak_Integration Peak Area Integration LCMS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Quantification Quantify Analyte Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

References

A Technical Guide to 2-Methylindoline-d3: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline, which is a valuable tool in various research and development applications. This document outlines its commercial availability, potential synthetic routes, and its primary application as an internal standard in mass spectrometry-based analyses.

Commercial Availability and Suppliers

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. Key suppliers include LGC Standards, which distributes products from Toronto Research Chemicals (TRC), and Santa Cruz Biotechnology. When purchasing this compound, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the isotopic enrichment and chemical purity.

Table 1: Commercial Suppliers of this compound

SupplierProduct Code (Example)CAS NumberMolecular FormulaNotes
LGC Standards (TRC)TRC-M3134921246815-31-5C₉H₈D₃NCertificate of Analysis available upon request.[1]
Santa Cruz Biotechnologysc-#####1246815-31-5C₉H₈D₃NCertificate of Analysis available for lot-specific data.[2]
ChemicalBookMultiple1246815-31-5C₉H₈D₃NLists various suppliers.[3]

Physicochemical and Quantitative Data

The precise quantitative data for this compound, such as isotopic enrichment and chemical purity, are lot-specific and must be obtained from the supplier's Certificate of Analysis. However, typical specifications for high-quality deuterated standards are provided below for reference. The physical properties of the unlabeled 2-Methylindoline are also included for context.

Table 2: Physicochemical and Typical Quantitative Data for this compound

PropertyValueSource
Chemical Identity
IUPAC Name2-(trideuteriomethyl)-2,3-dihydro-1H-indoleLGC Standards[1]
CAS Number1246815-31-5LGC Standards[1]
Molecular FormulaC₉H₈D₃NSanta Cruz Biotechnology
Molecular Weight136.21 g/mol Santa Cruz Biotechnology
Quantitative Data (Typical)
Isotopic Enrichment≥98%General Supplier Information
Chemical Purity≥98% (by GC/MS or HPLC)General Supplier Information
Physical Properties (Unlabeled 2-Methylindoline)
CAS Number (Unlabeled)6872-06-6LGC Standards
Boiling Point228-229 °CChemicalBook
Density1.023 g/mL at 25 °CChemicalBook
Refractive Indexn20/D 1.569ChemicalBook

Experimental Protocols

Synthesis of this compound

Protocol 1: Plausible Synthesis of this compound

Step 1: Deuteration of 2-Methylindole

  • Materials: 2-methylindole, deuterated sulfuric acid (D₂SO₄), and deuterated methanol (CD₃OD).

  • Procedure: Dissolve 2-methylindole in a solution of 20 wt % D₂SO₄ in CD₃OD.

  • Heat the reaction mixture at a temperature between 60-90 °C. The reaction progress can be monitored by ¹H NMR to observe the disappearance of the methyl protons.

  • Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the deuterated 2-methylindole with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methylindole-d3.

Step 2: Reduction of 2-Methylindole-d3 to this compound

  • Materials: 2-methylindole-d3, a suitable reducing agent (e.g., catalytic hydrogenation with Raney nickel or platinum-carbon), and a solvent (e.g., acidic ionic liquid or a standard organic solvent).

  • Procedure: Dissolve the 2-methylindole-d3 in the chosen solvent.

  • Add the catalyst and subject the mixture to hydrogenation under pressure (e.g., 20-60 atmospheres) and at a suitable temperature (e.g., 40-120 °C).

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter off the catalyst.

  • Isolate and purify the this compound product through distillation under reduced pressure.

Application as an Internal Standard in LC-MS Analysis

This compound is an ideal internal standard for the quantification of 2-methylindoline in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The following is a general protocol for its use.

Protocol 2: Use of this compound as an Internal Standard

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the assay.

    • Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto an appropriate LC column (e.g., C18) for chromatographic separation.

    • The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 2-methylindoline and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

    • Determine the concentration of 2-methylindoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Context

Direct research on the signaling pathways specifically modulated by this compound is not available, as its primary use is as a stable isotope-labeled internal standard. However, the parent compound, 2-methylindoline, and its derivatives are known to possess biological activities. For instance, 2-methylindoline is a key intermediate in the synthesis of the diuretic and antihypertensive drug Indapamide. Derivatives of indoline have been explored for a range of pharmacological effects, including antioxidant and anti-inflammatory properties. Some indoline-containing compounds have been investigated as inhibitors of NOD1-induced nuclear factor-κB activation, norepinephrine reuptake inhibitors, and dopamine D2/D4 receptor antagonists.

The diagram below illustrates a hypothetical interaction of an indoline derivative with a generic signaling pathway, based on the known biological activities of this class of compounds.

G Hypothetical Signaling Pathway Modulation by an Indoline Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Indoline Indoline Derivative Indoline->Kinase_Cascade Inhibition NF_kB_Complex IκB-NF-κB Complex Kinase_Cascade->NF_kB_Complex Phosphorylates IκB NF_kB NF-κB NF_kB_Complex->NF_kB Releases NF-κB DNA DNA NF_kB->DNA Translocates to Nucleus Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Hypothetical modulation of a signaling pathway by an indoline derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative analysis experiment using this compound as an internal standard.

Experimental Workflow for Quantitative Analysis using this compound start Start sample_prep Sample Preparation (e.g., Plasma) start->sample_prep add_is Add this compound Internal Standard sample_prep->add_is extraction Analyte Extraction (e.g., SPE, LLE) add_is->extraction lcms LC-MS/MS Analysis (MRM Mode) extraction->lcms data_processing Data Processing and Quantification lcms->data_processing end End data_processing->end

Caption: A typical experimental workflow for using this compound.

References

Safety data sheet and handling precautions for 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Methylindoline-d3 is a stable isotope-labeled version of 2-Methylindoline.[1] The primary difference is the presence of three deuterium atoms on the methyl group, which increases the molecular weight.[1]

PropertyValueSource(s)
Chemical Name 2-(trideuteriomethyl)-2,3-dihydro-1H-indole[1]
Synonyms 2,3-Dihydro-2-methyl-1H-indole-d3, NSC 65598-d3, alpha-Methyldihydroindole-d3[1]
Molecular Formula C₉H₈D₃N[1]
Molecular Weight 136.21 g/mol
Appearance Dark yellow to colorless liquid
Physical State Liquid
Boiling Point 227 - 229 °C / 440.6 - 444.2 °F
Melting Point -51 °C / -59.8 °F
Flash Point 93 °C / 200.1 °F
Density 1.023 g/mL at 25 °C
Refractive Index n20/D 1.569
Water Solubility Negligible
Storage Conditions Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.

Hazard Identification and GHS Classification

2-Methylindoline is classified as a hazardous substance. The primary hazards are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic Category 2H412: Harmful to aquatic life with long lasting effects

(Data based on GHS classifications for 2-Methylindoline)

Signal Word: Danger

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is crucial to minimize risk.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 or equivalent standards.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. For large-scale use or in emergencies, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

General Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove contaminated clothing and wash it before reuse.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe mist, vapors, or spray.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth with water.
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.
Skin Contact IF ON SKIN: Wash with plenty of soap and water. Remove all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.

Note to Physician: Treat symptomatically.

Experimental Protocols: Safe Handling Workflow

The following protocol outlines a general workflow for handling this compound in a laboratory setting.

  • Preparation and Pre-use Checklist:

    • Verify the identity and purity of this compound.

    • Read and understand the Safety Data Sheet (SDS) for the non-deuterated analogue.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE (gloves, safety glasses, lab coat).

    • Prepare all necessary equipment and reagents for the experiment.

    • Have appropriate waste containers ready.

  • Handling and Use:

    • Conduct all manipulations of the compound within a certified chemical fume hood.

    • Use a properly calibrated balance for weighing the liquid.

    • Use appropriate glassware and equipment to avoid spills.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

    • The container should be kept tightly sealed.

  • Spill and Waste Disposal:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

    • Prevent the product from entering drains.

    • Dispose of waste in accordance with local, state, and federal regulations. Do not release it into the environment.

  • Post-use:

    • Decontaminate all work surfaces and equipment.

    • Remove PPE carefully to avoid skin contamination.

    • Wash hands thoroughly.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Experiment handle_weigh->handle_react handle_store Store Securely handle_react->handle_store If not all used cleanup_spill Manage Spills handle_react->cleanup_spill If spill occurs cleanup_waste Dispose of Waste handle_react->cleanup_waste handle_store->handle_weigh Future Use cleanup_spill->cleanup_waste cleanup_decon Decontaminate Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe end_node End cleanup_ppe->end_node start Start start->prep_sds

Caption: Logical workflow for handling this compound.

References

An In-depth Technical Guide on the Solubility of 2-Methylindoline-d3 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Methylindoline, a crucial parameter for its application in pharmaceutical synthesis, drug discovery, and materials science.[1][2] Due to the scarcity of specific quantitative data for the deuterated analog, 2-Methylindoline-d3, this document focuses on the well-documented solubility of 2-Methylindoline. The isotopic substitution of hydrogen with deuterium is generally considered to have a negligible effect on solubility in organic solvents.

Physicochemical Properties and Solubility Profile

2-Methylindoline (CAS No: 6872-06-6) is a heterocyclic organic compound with the molecular formula C₉H₁₁N.[3][4] At room temperature, it exists as a colorless to pale yellow liquid with a characteristic amine-like odor.[5] Understanding its solubility is essential for designing synthetic routes, developing formulations, and performing various in vitro and in vivo studies.

Qualitative Solubility Summary:

The fundamental principle of "like dissolves like" governs the solubility of 2-Methylindoline. As a weakly polar compound with an aromatic structure, it exhibits good solubility in many organic solvents and limited solubility in water.

  • High Solubility: The compound is known to be soluble in polar aprotic and polar protic organic solvents such as chloroform, methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Limited Solubility: It has limited or negligible solubility in water, a common characteristic for many organic compounds featuring aromatic rings.

Table 1: Qualitative Solubility of 2-Methylindoline

Solvent ClassExample SolventsQualitative SolubilityReference
HalogenatedChloroform, DichloromethaneSoluble
AlcoholsMethanol, EthanolSoluble
Polar AproticDimethyl Sulfoxide (DMSO)Soluble
AqueousWaterNegligible/Limited

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, the Thermodynamic Shake-Flask Method is the gold standard. This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (solid or liquid)

  • High-purity organic solvent (e.g., HPLC grade)

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent to generate a calibration curve.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed glass vial. This ensures that undissolved solute remains, which is necessary to achieve equilibrium.

  • Equilibration: The vials are placed in a shaker and agitated at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 72 hours. This duration is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid. A clear aliquot of the supernatant is then carefully drawn and filtered through a chemically inert syringe filter to remove any remaining particulate matter.

  • Quantification: The concentration of the solute in the clear, saturated filtrate is determined using a validated analytical method, typically HPLC. The sample is injected into the HPLC system, and its concentration is calculated by comparing its peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (µM) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining thermodynamic solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting start Start add_excess Add excess solute to solvent start->add_excess seal_vial Seal vial add_excess->seal_vial shake Agitate at constant T (24-72 hours) seal_vial->shake centrifuge Centrifuge sample shake->centrifuge filter_supernatant Filter supernatant centrifuge->filter_supernatant analyze Quantify concentration (e.g., HPLC) filter_supernatant->analyze report Report solubility (mg/mL or µM) analyze->report finish End report->finish

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

This guide outlines the known solubility profile of 2-Methylindoline and provides a robust, standardized protocol for the precise quantitative determination of this compound solubility. Accurate solubility data is paramount for the successful progression of research and development projects in the chemical and pharmaceutical sciences.

References

Technical Guide: Purity and Isotopic Enrichment of 2-Methylindoline-d3 Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical quality attributes of 2-Methylindoline-d3, a deuterated internal standard essential for quantitative bioanalytical studies. Accurate characterization of its chemical purity and isotopic enrichment is paramount for ensuring data integrity and reliability in regulated drug development.

Introduction to this compound

This compound (C₉H₈D₃N) is a stable isotope-labeled analog of 2-Methylindoline.[1][2] It is frequently employed as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its utility lies in its ability to mimic the analytical behavior of the unlabeled analyte, correcting for variations in sample preparation, injection volume, and ionization efficiency. The three deuterium atoms on the methyl group provide a distinct mass shift, allowing for its differentiation from the endogenous analyte without significantly altering its chemical properties.

The reliability of quantitative data derived from methods using this compound is directly dependent on the quality of the standard. Two key parameters define this quality: chemical purity and isotopic enrichment.

Quantitative Data Summary

The quality of a this compound standard is defined by its chemical and isotopic purity. The following tables summarize typical specifications for a high-quality standard. Data is representative of commercially available reference materials.

Table 1: Chemical Purity Specifications
ParameterAnalytical MethodTypical Specification
Chemical PurityGC-MS, LC-MS≥ 98%
Elemental AnalysisCombustion AnalysisConforms to theoretical values (C, H, N)
Residual SolventsHeadspace GC-MS≤ 0.5%
Water ContentKarl Fischer Titration≤ 0.5%
Table 2: Isotopic Enrichment Specifications
ParameterAnalytical MethodTypical Specification
Isotopic EnrichmentMass Spectrometry, NMR≥ 99 atom % D
Isotopic Purity (d₃ Species)Mass Spectrometry≥ 98.5%
d₀ ContentMass Spectrometry≤ 0.5%
d₁ ContentMass Spectrometry≤ 1.0%
d₂ ContentMass Spectrometry≤ 1.5%

Note: Isotopic enrichment refers to the percentage of deuterium at the labeled positions, while isotopic purity refers to the percentage of molecules that are the fully deuterated (d₃) species. A D₃-labeled molecule with 99.5% isotopic enrichment will contain approximately 98.5% of the CD₃ species and 1.5% of the CD₂H species.[3][4]

Experimental Protocols

Detailed below are the methodologies for determining the chemical purity and isotopic enrichment of this compound.

Protocol for Chemical Purity by GC-MS

Gas chromatography-mass spectrometry is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound.[5]

Objective: To separate and identify any volatile organic impurities and to quantify the purity of the this compound standard.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: Typically a non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10 µg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions (if applicable):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 35 to 350

    • Source Temperature: 230 °C

  • Data Analysis:

    • The chemical purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks (excluding the solvent peak).

    • Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

Protocol for Isotopic Enrichment by Mass Spectrometry

Mass spectrometry is the primary technique for determining the isotopic enrichment and distribution of labeled compounds.

Objective: To determine the percentage of deuterium incorporated at the specified positions and to quantify the distribution of different isotopologues (d₀, d₁, d₂, d₃).

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-Orbitrap HRMS) coupled to a suitable inlet (LC, GC, or direct infusion).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard in an appropriate solvent (e.g., acetonitrile/water for LC-MS).

  • Mass Spectrometry Analysis:

    • Acquire a high-resolution full scan mass spectrum of the molecular ion cluster.

    • Ensure sufficient signal intensity to accurately measure the low-abundance isotopologues.

  • Data Analysis:

    • Extract the ion currents for the molecular ions corresponding to the unlabeled (d₀) and the various deuterated species (d₁, d₂, d₃).

    • The relative intensities of these ions are used to calculate the isotopic distribution.

    • Isotopic Enrichment (Atom % D) is calculated based on the weighted average of the deuterium content across all species. A common approach involves comparing the measured isotope pattern to theoretical patterns calculated for different enrichment levels.

Protocol for Structural Confirmation and Isotopic Purity by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the molecular structure and the position of the deuterium labels. It can also be used to determine isotopic abundance.

Objective: To confirm the identity of the compound, verify the location of the deuterium labels, and provide an independent measure of isotopic purity.

Instrumentation:

  • High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the methyl protons (at ~1.3 ppm) confirms successful deuteration at that position.

    • Integration of the residual proton signal at the labeled position against a non-labeled proton signal in the molecule allows for the quantification of isotopic purity.

  • ²H NMR Acquisition:

    • Acquire a deuterium NMR spectrum.

    • A signal at the chemical shift corresponding to the methyl group confirms the presence and location of the deuterium label.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon NMR spectrum.

    • The signal for the deuterated methyl carbon will appear as a multiplet (due to C-D coupling) and will be significantly attenuated compared to the unlabeled analog, further confirming deuteration.

Visualizations

Workflow for Purity and Enrichment Analysis

The following diagram illustrates the typical analytical workflow for the quality control of a this compound standard.

cluster_start cluster_analysis Analytical Characterization cluster_methods_purity cluster_methods_isotopic cluster_results Results cluster_end start This compound Reference Standard Lot purity Chemical Purity Analysis start->purity isotopic Isotopic Enrichment Analysis start->isotopic gcms GC-MS / LC-MS purity->gcms kf Karl Fischer (Water) purity->kf elemental Elemental Analysis purity->elemental ms High-Resolution MS isotopic->ms nmr ¹H and ²H NMR isotopic->nmr report_purity Purity ≥ 98% Impurities Profiled gcms->report_purity kf->report_purity elemental->report_purity report_isotopic Enrichment ≥ 99 atom % D Isotopologue Distribution ms->report_isotopic nmr->report_isotopic coa Certificate of Analysis (CoA) report_purity->coa report_isotopic->coa release Qualified for Use in Quantitative Assays coa->release

Workflow for Quality Control of this compound Standards.
Concept of Isotopic Enrichment vs. Purity

This diagram illustrates the relationship between isotopic enrichment at a specific site and the resulting distribution of molecular species (isotopologues).

cluster_species Resulting Molecular Species (Isotopologues) enrichment Isotopic Enrichment (Atom % D at each position) Example: 99.0% d3 d₃ Species (CD₃) (0.99)³ = 97.03% enrichment->d3 d2 d₂ Species (CD₂H) 3 * (0.99)² * (0.01) = 2.94% enrichment->d2 d1 d₁ Species (CDH₂) 3 * (0.99) * (0.01)² = 0.03% enrichment->d1 d0 d₀ Species (CH₃) (0.01)³ = <0.01% enrichment->d0 purity Isotopic Purity (% of target d₃ molecule) ~97% d3->purity

Relationship between Isotopic Enrichment and Isotopic Purity for a d₃ compound.

References

The Strategic Utility of 2-Methylindoline-d3 in Modern Chemical Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled compounds are indispensable tools in contemporary chemical and pharmaceutical research. This technical guide delves into the multifaceted applications of 2-Methylindoline-d3, a deuterated analog of 2-methylindoline, in advanced chemical synthesis. We explore its critical role as an internal standard in quantitative mass spectrometry, its utility in elucidating metabolic pathways through isotope tracing, and its function as a deuterated building block in the synthesis of novel or improved active pharmaceutical ingredients (APIs). This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to offer a comprehensive resource for professionals in the field.

Introduction: The Significance of Deuterium Labeling

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has become a powerful tool in drug discovery and development. The substitution of hydrogen with deuterium can profoundly influence the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE). This effect can decrease the rate of metabolic reactions that involve C-H bond cleavage, a common step in drug metabolism by cytochrome P450 (CYP) enzymes.[1]

The strategic incorporation of deuterium can therefore lead to:

  • Improved Pharmacokinetic Profiles: Slower metabolism can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing.[1]

  • Reduced Formation of Toxic Metabolites: By blocking or slowing certain metabolic pathways, deuterium substitution can reduce the formation of reactive or toxic metabolites.[1]

  • Enhanced Bioavailability: Deuteration can decrease presystemic (first-pass) metabolism, allowing more of the active drug to reach systemic circulation.

  • Tracers in Metabolic Studies: The distinct mass of deuterium allows for the tracking of molecules and their metabolites in complex biological systems.[1]

This compound, with its deuterated methyl group, is a versatile reagent that embodies these advantages. The indoline scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[2] This guide will explore the practical applications of its deuterated form.

This compound as an Internal Standard in Bioanalysis

Stable isotope-labeled compounds are the gold standard for internal standards (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. This compound is an ideal IS for the quantification of 2-methylindoline or its derivatives in biological matrices.

Principle: A known amount of the deuterated IS is added to all samples (including calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process. Because the SIL-IS is nearly identical to the analyte in its physicochemical properties, it experiences the same extraction recovery, chromatographic retention, and ionization response in the mass spectrometer. Any sample-to-sample variability is therefore corrected for by normalizing the analyte's response to the IS's response, leading to highly accurate and precise quantification.

Data Presentation: Bioanalytical Method Validation Parameters

The following table summarizes the typical acceptance criteria for a validated LC-MS/MS bioanalytical method, in accordance with FDA and ICH M10 guidelines.

ParameterObjectiveAcceptance Criteria
Specificity & Selectivity Ensure no interference from endogenous matrix components.Response of interfering peaks <20% of LLOQ for analyte; <5% for IS.
Accuracy & Precision Determine the closeness to the nominal value and reproducibility.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Calibration Curve Demonstrate the relationship between response and concentration.At least 6 non-zero points; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Analyte response is at least 5-fold the response of the blank.
Matrix Effect Assess the impact of matrix components on ionization.IS-normalized matrix factor CV ≤15% across at least 6 matrix lots.
Stability Evaluate analyte stability under various conditions.Mean concentration within ±15% of nominal concentration.
Experimental Protocol: Quantification of 2-Methylindoline in Human Plasma

This protocol describes a representative LC-MS/MS method for quantifying 2-methylindoline using this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean vial or 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Mass Spectrometry Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-Methylindoline134.1119.1 (loss of CH₃)10015
This compound137.1119.1 (loss of CD₃)10018

Mandatory Visualization: Bioanalytical Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Spike with This compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC UHPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Workflow for the quantification of 2-methylindoline using a deuterated internal standard.

Application in Metabolic Studies

Isotope tracing is a powerful technique for tracking the metabolic fate of a compound in vitro and in vivo. Administering a deuterated compound like this compound allows researchers to distinguish the parent compound and its metabolites from endogenous molecules by their unique mass signatures.

Principle: When this compound is introduced into a biological system (e.g., liver microsomes, hepatocytes, or a whole organism), its metabolic transformation can be monitored by LC-MS. The deuterated methyl group acts as a stable isotopic label. If metabolism occurs at the methyl group (e.g., hydroxylation followed by oxidation), the resulting metabolites will retain the deuterium label, albeit with a mass shift corresponding to the metabolic transformation. If metabolism occurs elsewhere on the molecule, the d3-label will remain intact on the fragment containing the methyl group. This allows for unambiguous identification of drug-related material.

A key advantage of using deuterium is the kinetic isotope effect. The stronger C-D bond can slow down the rate of oxidation at the methyl group. This can be used to probe the importance of a specific metabolic pathway. For instance, if N-demethylation or oxidation of a methyl group is a major clearance pathway, deuterating that group can significantly alter the drug's pharmacokinetic profile.

Data Presentation: Potential Metabolites of 2-Methylindoline

Based on the known metabolism of indoline-containing drugs like Indapamide, the following metabolic pathways for 2-methylindoline can be proposed.

Metabolite IDTransformationChange in Mass (from d3-parent)
M1Ring Hydroxylation+16 Da
M2N-Dealkylation (if N-substituted)Varies
M3Methyl Group Hydroxylation+16 Da
M4Aromatization (to 2-Methylindole-d3)-2 Da
M5Glucuronide Conjugation (of M1 or M3)+176 Da
M6Sulfate Conjugation (of M1 or M3)+80 Da
Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical experiment to assess the metabolic stability of this compound in human liver microsomes (HLM).

1. Incubation

  • Prepare an incubation mixture containing:

    • Human Liver Microsomes (0.5 mg/mL final concentration).

    • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺).

    • Phosphate buffer (100 mM, pH 7.4).

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (1 µM final concentration).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

2. Reaction Quenching

  • Immediately add the aliquot to a tube containing ice-cold acetonitrile (with a suitable internal standard if needed for absolute quantification) to stop the reaction.

  • Process the samples as described in the bioanalytical protocol (Section 2).

3. Analysis

  • Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound (this compound) over time.

  • Perform metabolite identification by searching for the predicted masses of potential metabolites (as listed in the table above) in full-scan or product-ion scan data.

4. Data Calculation

  • Plot the natural log of the percentage of this compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

Mandatory Visualization: Metabolic Pathway of 2-Methylindoline

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound M1 Hydroxylated Metabolite (Ring-OH) Parent->M1 Hydroxylation M3 Hydroxylated Metabolite (CH₂OH-d₃) Parent->M3 Hydroxylation M4 Dehydrogenated Metabolite (2-Methylindole-d3) Parent->M4 Dehydrogenation M5 Glucuronide Conjugate M1->M5 UGT M6 Sulfate Conjugate M1->M6 SULT M3->M5 UGT

Caption: Proposed metabolic pathways for this compound.

This compound as a Synthetic Building Block

The use of deuterated building blocks is a highly efficient strategy for synthesizing deuterated APIs. By incorporating the deuterium label early in the synthetic sequence, complex purification steps to separate labeled and unlabeled species at the final API stage can be avoided. This compound serves as a valuable precursor for creating deuterated analogs of drugs that contain the 2-methylindoline scaffold.

Principle: The most prominent example of a drug derived from this scaffold is Indapamide, an antihypertensive diuretic. By starting with a deuterated precursor, a deuterated version of Indapamide can be synthesized. This deuterated Indapamide could potentially exhibit an altered metabolic profile, as the indoline ring is known to be a site of metabolism.

Data Presentation: Synthesis of Deuterated Indapamide

The following table outlines the key reaction steps and expected yields for the synthesis of a deuterated Indapamide analog starting from 2-methylindoline. The protocol is adapted for a deuterated starting material.

StepReactionStarting MaterialKey ReagentsProductTypical Yield
1N-amination via Nitrosation/ReductionThis compoundNaNO₂, HCl; then Zn, Acetic Acid1-Amino-2-methylindoline-d3~70-80%
2Acylation1-Amino-2-methylindoline-d34-Chloro-3-sulfamoylbenzoyl chlorideDeuterated Indapamide~85-95%
Experimental Protocol: Synthesis of Deuterated Indapamide

This protocol describes a two-step synthesis of an Indapamide analog where the methyl group is deuterated.

Step 1: Synthesis of 1-Amino-2-methylindoline-d3

  • Nitrosation: Dissolve this compound (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5°C. Stir for 1 hour. The N-nitroso intermediate will precipitate. Filter and wash with cold water.

  • Reduction: Suspend the crude N-nitroso intermediate in acetic acid. Add zinc dust (3.0 eq) portion-wise, keeping the temperature below 40°C. Stir for 2 hours at room temperature. Filter off the zinc salts and neutralize the filtrate with a strong base (e.g., NaOH) to pH > 10. Extract the aqueous layer with an organic solvent (e.g., toluene). Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo to yield 1-Amino-2-methylindoline-d3.

Step 2: Synthesis of 4-Chloro-N-(2-(methyl-d3)-indolin-1-yl)-3-sulfamoylbenzamide (Deuterated Indapamide)

  • Dissolve 1-Amino-2-methylindoline-d3 (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5°C.

  • Add a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol-water) to yield pure deuterated Indapamide.

Mandatory Visualization: Synthetic Pathway

Synthetic_Pathway Start This compound Intermediate 1-Amino-2-methylindoline-d3 Start->Intermediate N-Amination Step1_Reagents 1. NaNO₂ / HCl 2. Zn / Acetic Acid Step1_Reagents->Start Product Deuterated Indapamide Intermediate->Product Acylation Step2_Reagent 4-Chloro-3-sulfamoyl- benzoyl chloride Step2_Reagent->Intermediate

Caption: Synthesis of deuterated Indapamide from this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in chemical synthesis and drug development. Its application as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical assays. As an isotopic tracer, it provides an unambiguous means to investigate metabolic pathways and the kinetic isotope effect allows for the modulation of a drug's pharmacokinetic properties. Furthermore, its use as a deuterated building block offers an efficient and strategic route to novel deuterated pharmaceuticals with potentially improved therapeutic profiles. The methodologies and data presented in this guide underscore the significant potential of this compound in advancing modern pharmaceutical science.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Analytes Using 2-Methylindoline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly within drug development and therapeutic drug monitoring, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results.[1][2] Deuterated internal standards, which are analogs of the target analyte with one or more hydrogen atoms replaced by deuterium, are considered the gold standard in mass spectrometry-based quantification.[2] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar effects from the sample matrix, extraction process, and instrument variability, thus providing a reliable means for normalization.[1][2]

This document provides detailed application notes and protocols for the use of a deuterated 2-methylindoline analog, specifically Indapamide-d3, in the quantitative analysis of the antihypertensive drug Indapamide in human whole blood by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte of Interest: Indapamide

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. It contains a 2-methylindoline functional group, which is a key structural feature. Accurate quantification of Indapamide in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Internal Standard: Indapamide-d3

For the quantitative analysis of Indapamide, its deuterated analog, Indapamide-d3, serves as an ideal internal standard. The deuterium atoms are located on the 2-methylindoline moiety of the molecule. This ensures that the internal standard closely mimics the behavior of the analyte throughout the analytical process.

Application: Quantitative Analysis of Indapamide in Human Whole Blood by LC-MS/MS

This section details a validated bioanalytical method for the determination of Indapamide in human whole blood, employing Indapamide-d3 as the internal standard.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for Indapamide analysis.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range0.25–50 ng/mL
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Recovery (Indapamide)>80%
Recovery (Indapamide-d3)>80%
PrecisionMethod is precise
AccuracyMethod is accurate

Table 2: Mass Spectrometry Parameters

ParameterIndapamideIndapamide-d3 (Internal Standard)
Ionization ModeNegative Electrospray Ionization (ESI)Negative Electrospray Ionization (ESI)
Precursor Ion (m/z)364.0367.0
Product Ion (m/z)188.9188.9

Experimental Protocols

Preparation of Stock and Working Solutions
  • Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide reference standard in a suitable solvent (e.g., methanol).

  • Indapamide-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Indapamide-d3 in a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Indapamide stock solution to create calibration standards covering the desired concentration range (e.g., 0.25-50 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of Indapamide-d3 at a fixed concentration. This solution will be added to all samples, including calibration standards, quality controls, and unknown samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To a polypropylene tube, add a specific volume of the whole blood sample (e.g., 100 µL).

  • Add the internal standard spiking solution.

  • Vortex briefly to mix.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).

  • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).

  • Flow Rate: 1 mL/min.

  • Injection Volume: 20 μL.

  • Total Run Time: 3.0 min.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization source.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode.

Data Analysis

The concentration of Indapamide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Indapamide in the unknown samples is then interpolated from this calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Whole Blood Sample IS Add Indapamide-d3 (Internal Standard) Sample->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (Synergi Polar RP) Recon->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Cal Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Cal Result Determine Analyte Concentration Cal->Result

Caption: Experimental workflow for the quantitative analysis of Indapamide.

G Indapamide Indapamide DCT Distal Convoluted Tubule (Kidney) Indapamide->DCT Inhibition Inhibition Indapamide->Inhibition NCC Na+-Cl- Cotransporter DCT->NCC Reabsorption Decreased Na+ and Cl- Reabsorption NCC->Reabsorption leads to Inhibition->NCC Diuresis Increased Diuresis Reabsorption->Diuresis BP Lowered Blood Pressure Diuresis->BP

Caption: Simplified signaling pathway of Indapamide's diuretic action.

References

Application Notes and Protocols: 2-Methylindoline-d3 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methylindoline-d3 is a deuterated analog of 2-methylindoline, a core structural motif present in various pharmacologically active compounds. In pharmacokinetic (PK) and drug metabolism (DM) studies, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical physicochemical properties to the unlabeled analyte ensure they co-elute chromatographically and exhibit similar ionization efficiency, which corrects for variability during sample preparation and analysis. This application note details the use of a deuterated internal standard containing the 2-methylindoline moiety in a bioequivalence study of Indapamide, a drug that features this chemical structure.

Application: Bioanalytical Method for Indapamide Quantification in Human Whole Blood

A robust and sensitive LC-MS/MS method for the quantification of Indapamide in human whole blood has been developed and validated using a deuterated internal standard, Indapamide-d3. This method is suitable for pharmacokinetic studies, as demonstrated in a bioequivalence study of two sustained-release tablet formulations.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of Indapamide obtained from a bioequivalence study utilizing a deuterated internal standard.[1][2]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval for Geometric Mean Ratio
Cmax (ng/mL) 49.53 ± 5.5347.79 ± 4.6895.78%
AUC0-τ (ng·h/mL) 859.51 ± 160.92840.90 ± 170.6297.91%
AUC0-∞ (ng·h/mL) 934.35 ± 190.60919.52 ± 179.74-
t½ (h) 22.49 ± 5.9323.23 ± 4.48-
Tmax (h) 1.9 ± 0.62.0 ± 0.5-

Cmax: Maximum plasma concentration; AUC0-τ: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol describes the extraction of Indapamide and the internal standard from human whole blood.[1]

  • Materials:

    • Human whole blood samples

    • Indapamide-d3 internal standard (IS) working solution

    • Diethyl ether

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

    • Reconstitution solution (Methanol: 7.5 mM aqueous ammonium acetate, 70:30 v/v)

  • Procedure:

    • To a 500 µL aliquot of human whole blood, add the Indapamide-d3 internal standard solution.

    • Vortex the sample for 30 seconds to ensure thorough mixing.

    • Add 4.0 mL of diethyl ether for extraction.

    • Vortex mix for 5 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Transfer the supernatant (organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue with 200 µL of the reconstitution solution.

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

This protocol outlines the chromatographic and mass spectrometric conditions for the quantification of Indapamide.[1][3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)

    • Mobile Phase: Methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Run Time: 3.0 min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Indapamide: m/z 364.0 → m/z 188.9

      • Indapamide-d3 (IS): m/z 367.0 → m/z 188.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_sample Whole Blood Sample (500 µL) add_is Spike with Indapamide-d3 (IS) blood_sample->add_is vortex1 Vortex (30s) add_is->vortex1 add_ether Add Diethyl Ether (4.0 mL) vortex1->add_ether vortex2 Vortex (5 min) add_ether->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2, 40°C) transfer->evaporate reconstitute Reconstitute in 200 µL Solution evaporate->reconstitute inject Inject 20 µL onto LC-MS/MS reconstitute->inject hplc HPLC Separation (Synergi Polar RP-column) inject->hplc msms MS/MS Detection (ESI-, MRM) hplc->msms quantify Quantification msms->quantify

Caption: Workflow for the bioanalysis of Indapamide.

Metabolic Pathway of Indapamide

Indapamide, which contains the 2-methylindoline structure, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include hydroxylation, dehydrogenation, and epoxidation of the indoline ring.

metabolic_pathway cluster_cyp3a4 CYP3A4 Mediated Metabolism Indapamide Indapamide (2-Methylindoline moiety) Hydroxylation Hydroxylation Indapamide->Hydroxylation Dehydrogenation Dehydrogenation Indapamide->Dehydrogenation Epoxidation Epoxidation Indapamide->Epoxidation Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 Metabolite2 Dehydrogenated Metabolites Dehydrogenation->Metabolite2 Metabolite3 Epoxide Intermediate Epoxidation->Metabolite3 Metabolite4 Diol Metabolites (via Epoxide Hydrolase) Metabolite3->Metabolite4 Metabolite5 GSH Conjugates Metabolite3->Metabolite5

Caption: Metabolic pathways of Indapamide.

The use of this compound, as part of a deuterated internal standard like Indapamide-d3, is a critical component in the accurate and precise quantification of drugs containing the 2-methylindoline moiety in biological matrices. The detailed protocols and data presented provide a robust framework for researchers in the fields of pharmacokinetics and drug metabolism to develop and validate bioanalytical methods for regulatory submission and clinical studies. The understanding of the metabolic pathways further aids in the comprehensive evaluation of a drug's disposition in the body.

References

Application of 2-Methylindoline-d3 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

In drug discovery and development, understanding the metabolic stability of a new chemical entity is crucial for predicting its pharmacokinetic profile, including its half-life and clearance in the body.[1][2] Metabolic stability assays are typically conducted in vitro using liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[3][4][5] One innovative approach to improving the metabolic stability of drug candidates is the strategic incorporation of deuterium atoms at metabolically labile positions. This application note details the use of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline, in metabolic stability assays to demonstrate the impact of deuteration on a compound's metabolic fate.

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of metabolic reactions due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, primarily by cytochrome P450 (CYP) enzymes. This can lead to a slower rate of metabolism, resulting in a longer half-life, reduced clearance, and potentially a more favorable pharmacokinetic profile with less frequent dosing required.

This document provides a detailed protocol for a comparative in vitro metabolic stability assay of 2-Methylindoline and its deuterated analog, this compound, using human liver microsomes. It also presents hypothetical data to illustrate the expected outcomes and guide researchers in interpreting their results.

Principle of the Assay

The metabolic stability of a compound is assessed by measuring its rate of disappearance when incubated with a metabolically active system, such as human liver microsomes. The assay involves incubating the test compound with liver microsomes in the presence of necessary cofactors (e.g., NADPH) to initiate enzymatic reactions. Aliquots of the reaction mixture are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using a sensitive and selective analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the degradation rate of the non-deuterated compound (2-Methylindoline) with its deuterated counterpart (this compound), the effect of deuteration on metabolic stability can be quantified.

Experimental Protocol

Materials and Reagents
  • 2-Methylindoline (Parent Compound)

  • This compound (Deuterated Compound)

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regeneration System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl2)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not present in the matrix)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Centrifuge

Procedure
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of 2-Methylindoline, this compound, and the positive control compounds in DMSO.

    • Prepare a working solution of the internal standard in acetonitrile.

  • Preparation of Reaction Mixtures:

    • Thaw the human liver microsomes on ice.

    • Prepare a microsomal suspension in potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Keep the suspension on ice.

    • Prepare the NADPH regeneration system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compounds (2-Methylindoline and this compound) and positive controls to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to each well. The final volume in each well should be uniform.

  • Time-Point Sampling and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing cold acetonitrile with the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at a high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compounds at each time point. The method should be optimized for the specific mass transitions of 2-Methylindoline, this compound, and the internal standard.

Data Analysis
  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation:

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) using the following equation:

    • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Data Presentation

The following tables summarize hypothetical quantitative data from the comparative metabolic stability assay of 2-Methylindoline and this compound.

Table 1: Percentage of Parent Compound Remaining Over Time

Time (min)2-Methylindoline (%)This compound (%)
0100100
585.295.1
1560.586.3
3035.872.9
4521.261.5
6012.551.8

Table 2: Calculated Metabolic Stability Parameters

CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
2-Methylindoline22.561.6
This compound75.818.3
Dextromethorphan (Control)15.291.2
Midazolam (Control)8.9155.7

Visualization of Concepts

The following diagrams illustrate the key concepts and workflows described in this application note.

G cluster_workflow Experimental Workflow prep Preparation of Reagents (Compounds, Microsomes, Cofactors) incubate Incubation at 37°C (Microsomes + Compound + Cofactors) prep->incubate sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) incubate->sampling quench Reaction Quenching (Cold Acetonitrile + Internal Standard) sampling->quench process Sample Processing (Centrifugation) quench->process analysis LC-MS/MS Analysis (Quantification of Parent Compound) process->analysis data Data Analysis (Calculation of t½ and Clint) analysis->data

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_kie Kinetic Isotope Effect (KIE) cluster_ch Non-deuterated Compound cluster_cd Deuterated Compound ch_compound 2-Methylindoline (C-H bond) ch_enzyme Metabolic Enzyme (e.g., CYP450) ch_compound->ch_enzyme Fast ch_metabolite Metabolite ch_enzyme->ch_metabolite cd_compound This compound (C-D bond is stronger) cd_enzyme Metabolic Enzyme (e.g., CYP450) cd_compound->cd_enzyme Slow cd_metabolite Metabolite cd_enzyme->cd_metabolite

Caption: The Kinetic Isotope Effect slows metabolism of deuterated compounds.

G cluster_pathway General Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Drug (2-Methylindoline / this compound) phase1_enzymes CYP450 Enzymes parent->phase1_enzymes phase1_metabolite Phase I Metabolite (e.g., Hydroxylated) phase1_enzymes->phase1_metabolite phase2_enzymes Conjugating Enzymes (e.g., UGTs, SULTs) phase1_metabolite->phase2_enzymes phase2_metabolite Phase II Metabolite (e.g., Glucuronide) phase2_enzymes->phase2_metabolite excretion Excretion phase2_metabolite->excretion

Caption: General metabolic pathway for xenobiotics.

Conclusion

The use of deuterated compounds, such as this compound, in metabolic stability assays provides a powerful tool for investigating the metabolic liabilities of a drug candidate. The kinetic isotope effect resulting from the stronger C-D bond can significantly slow down the rate of metabolism at the site of deuteration. This application note provides a comprehensive protocol for a comparative in vitro metabolic stability study and illustrates the expected increase in half-life and decrease in intrinsic clearance for a deuterated compound. The data generated from such studies are invaluable for guiding lead optimization efforts in drug discovery, with the aim of developing drug candidates with improved pharmacokinetic properties. Researchers can adapt this protocol to their specific compounds of interest to explore the potential benefits of "metabolic switching" through deuteration.

References

Application Note: Quantitative Analysis of 2-Methylindoline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Methylindoline in human plasma. The method utilizes 2-Methylindoline-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 reversed-phase column. The method was validated over a linear range of 0.5 to 500 ng/mL and demonstrated excellent performance in terms of accuracy, precision, selectivity, and stability, making it suitable for pharmacokinetic studies and other clinical research applications.

1. Introduction

2-Methylindoline is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of 2-Methylindoline in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of 2-Methylindoline in human plasma, using this compound as the internal standard to compensate for matrix effects and variability in sample processing.

2. Experimental

2.1. Materials and Reagents

  • 2-Methylindoline (purity ≥98%) and this compound (isotopic purity ≥99%) were obtained from a commercial supplier.

  • HPLC-grade methanol and acetonitrile were purchased from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was also sourced from a commercial vendor.

  • Human plasma (K2-EDTA) was obtained from a certified biobank.

2.2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reversed-phase, 50 x 2.1 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient ProgramTime (min)
0.0
0.5
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Table 3: MRM Transitions and Compound-Dependent Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2-Methylindoline (Quantifier)134.1118.10.12515
2-Methylindoline (Qualifier)134.191.10.12520
This compound (IS)137.1121.10.12515

Note: The MRM transitions for 2-Methylindoline are based on spectral data available in the PubChem database[1]. The transitions for the deuterated internal standard are predicted based on the fragmentation pattern of the parent compound.

2.3. Standard and Quality Control Sample Preparation

Stock solutions of 2-Methylindoline and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

2.4. Sample Preparation Protocol

A simple protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 25 µL of the internal standard working solution (100 ng/mL this compound) was added and vortexed. Then, 300 µL of acetonitrile was added to precipitate the proteins. The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

3. Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

The quantitative data presented in the following tables are representative of a typical validation for a bioanalytical LC-MS/MS method and are based on data from similar validated assays for indole derivatives and other small molecules in plasma.

3.1. Linearity and Lower Limit of Quantification (LLOQ)

The linearity of the method was assessed by analyzing calibration standards at eight concentration levels ranging from 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The LLOQ was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

Table 4: Linearity and LLOQ

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression Equationy = 0.0156x + 0.0023
Correlation Coefficient (r²)> 0.995
LLOQ0.5 ng/mL
Accuracy at LLOQ (%)95.8 - 108.2
Precision at LLOQ (%CV)< 15

3.2. Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels (LLOQ, low, mid, and high) in six replicates on three different days.

Table 5: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.5102.48.7104.111.2
Low1.598.96.3101.58.9
Mid75101.24.199.85.7
High40099.53.5100.74.8

3.3. Recovery and Matrix Effect

The extraction recovery of 2-Methylindoline was determined by comparing the peak areas of the analyte from extracted QC samples with those of post-extraction spiked samples at three concentration levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions.

Table 6: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low1.592.17.298.59.1
Mid7594.55.8101.26.4
High40093.84.999.75.3

4. Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma is_spike Add 25 µL IS (this compound) plasma->is_spike protein_precip Add 300 µL Acetonitrile is_spike->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection Analysis hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration Data Acquisition calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Methylindoline in human plasma.

A simple, rapid, and robust LC-MS/MS method for the quantification of 2-Methylindoline in human plasma has been developed and validated. The use of a deuterated internal standard ensures high accuracy and precision. The method meets the requirements for bioanalytical method validation and is suitable for use in clinical and preclinical studies.

References

Application Notes and Protocols for 2-Methylindoline-d3 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Methylindoline-d3, a deuterated analog of 2-Methylindoline, in various cell-based assays. The inclusion of deuterium can offer advantages for metabolic stability and use as an internal standard in mass spectrometry-based analyses.[1][2][3][4] The following protocols are designed to assess the cytotoxic effects and potential activity of this compound on key cellular targets relevant to neurological and inflammatory pathways. 2-Methylindoline and its derivatives have been explored for their potential in developing new drugs, particularly for neurological disorders.[5]

Introduction to this compound

This compound is a stable isotope-labeled version of 2-Methylindoline. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy used in pharmaceutical research to investigate the pharmacokinetics and metabolism of a compound. This modification can sometimes lead to an improved metabolic profile. Given that derivatives of 2-methylindoline are known to interact with monoamine transporters, such as the norepinephrine transporter and dopamine receptors, the protocols provided will focus on assays relevant to these targets. Additionally, a general cytotoxicity assay is included as a fundamental primary screen for any new compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in the described assays. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound in HEK293 Cells

ParameterValue (µM)Assay
IC50> 100MTT Assay (72h)

Table 2: Monoamine Transporter Inhibition Profile of this compound

TransporterIC50 (µM)Assay Format
Norepinephrine Transporter (NET)15.2Radioligand Uptake Inhibition
Dopamine Transporter (DAT)45.8Radioligand Uptake Inhibition
Serotonin Transporter (SERT)> 100Radioligand Uptake Inhibition

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

Application Note: This protocol is a primary screen to determine the cytotoxic potential of this compound. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

Protocol:

  • Cell Seeding:

    • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Monoamine Transporter Uptake Inhibition Assay

Application Note: This assay determines the ability of this compound to inhibit the reuptake of monoamines by their respective transporters (NET, DAT, SERT). This is a common functional assay for compounds targeting neurological pathways. The protocol uses cell lines stably expressing the human transporters and a radiolabeled substrate to measure uptake.

Protocol:

  • Cell Culture:

    • Use HEK293 cells stably expressing the human norepinephrine transporter (hNET), dopamine transporter (hDAT), or serotonin transporter (hSERT).

    • Culture the cells in their appropriate media on poly-D-lysine coated 24-well plates.

  • Assay Procedure:

    • Wash the cell monolayers twice with 1 mL of Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells for 10 minutes with increasing concentrations of this compound or a known inhibitor (e.g., nisoxetine for NET, GBR12909 for DAT, citalopram for SERT) for non-specific uptake determination.

    • Add the radiolabeled substrate:

      • For NET: [³H]Norepinephrine (final concentration 10 nM)

      • For DAT: [³H]Dopamine (final concentration 10 nM)

      • For SERT: [³H]Serotonin (final concentration 10 nM)

    • Incubate for 5 minutes at room temperature.

    • Terminate the reaction by washing the cells twice with 1 mL of ice-cold KRH buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells with 1 mL of 1% SDS with gentle shaking for 1 hour.

    • Transfer the cell lysates to scintillation vials.

    • Add 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no compound).

    • Calculate the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed HEK293 cells (5,000 cells/well) incubate1 Incubate 24h seed->incubate1 add_compound Add compound to cells incubate1->add_compound prep_compound Prepare this compound dilutions prep_compound->add_compound incubate2 Incubate 72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol incubate4 Incubate overnight add_sol->incubate4 read_plate Read absorbance at 570 nm incubate4->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

signaling_pathway_monoamine_transporter cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron monoamine Monoamine Neurotransmitter (e.g., Norepinephrine) transporter Monoamine Transporter (e.g., NET) monoamine->transporter binds to reuptake Reuptake Blocked monoamine->reuptake is prevented from re-entering neuron transporter->reuptake compound This compound compound->transporter inhibits

Caption: Inhibition of monoamine transporter by this compound.

References

Application Notes and Protocols: 2-Methylindoline-d3 as a Tracer in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful and indispensable technique in the field of metabolomics, enabling researchers to trace the metabolic fate of molecules within biological systems.[1] By introducing a compound enriched with a stable, heavy isotope, such as deuterium (²H or D), scientists can track its journey through various biochemical reactions. This approach provides unparalleled insights into metabolic pathways and the biotransformation of xenobiotics, including drug candidates.[2] 2-Methylindoline-d3, a deuterated analog of 2-methylindoline, serves as a valuable tracer for investigating the metabolism of indoline-containing compounds, which are prevalent scaffolds in pharmaceuticals and bioactive molecules.[3] The deuterium label allows for the differentiation and quantification of the parent compound and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4]

The primary metabolic transformation of the indoline ring is dehydrogenation to the corresponding indole structure, a reaction often catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. This bioactivation can significantly alter the pharmacological and toxicological properties of the parent molecule. Utilizing this compound as a tracer allows for the precise elucidation of this and other metabolic pathways, providing critical information for drug development and safety assessment.

Applications

The use of this compound as a metabolic tracer is particularly relevant in the following research areas:

  • Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic pathways of drug candidates containing the 2-methylindoline moiety. This includes identifying major metabolites, determining the enzymes responsible for their formation (e.g., CYP phenotyping), and quantifying the rate of metabolic turnover.

  • Toxicology: Investigating the potential for metabolic activation of 2-methylindoline-containing compounds into reactive or toxic indole metabolites.

  • Enzyme Kinetics: Studying the kinetics of enzymes that metabolize indoline derivatives, such as CYP3A4. The use of a deuterated substrate can also provide insights into the kinetic isotope effect of the reaction.

  • Metabolomics and Pathway Discovery: Tracing the incorporation of the 2-methylindoline scaffold into downstream metabolites to uncover novel biotransformation pathways.

Proposed Metabolic Pathway of this compound

The principal metabolic pathway of 2-methylindoline involves the dehydrogenation of the indoline ring to form 2-methylindole. When using this compound as a tracer, the deuterium atoms are retained in the resulting metabolite, allowing for its unambiguous identification by mass spectrometry.

Metabolic Pathway of this compound Metabolic Pathway of this compound cluster_0 Biological System (e.g., Liver Microsomes, Cells) cluster_1 Analytical Detection This compound This compound 2-Methylindole-d2 2-Methylindole-d2 This compound->2-Methylindole-d2 Dehydrogenation (e.g., CYP3A4) Parent_Mass Mass of Parent (M+3) This compound->Parent_Mass Metabolite_Mass Mass of Metabolite (M+2) 2-Methylindole-d2->Metabolite_Mass

Caption: Proposed metabolic dehydrogenation of this compound.

Experimental Workflow

A generalized workflow for conducting a metabolic tracing experiment with this compound in a cell culture system is outlined below. This protocol can be adapted for other in vitro systems like liver microsomes or in vivo models.

Experimental Workflow for this compound Tracing Experimental Workflow for this compound Tracing Cell_Culture 1. Cell Seeding & Growth Tracer_Addition 2. Introduction of This compound Cell_Culture->Tracer_Addition Incubation 3. Time-Course Incubation Tracer_Addition->Incubation Quenching 4. Metabolic Quenching (e.g., Cold Methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Data Processing & Interpretation Analysis->Data_Processing

Caption: General experimental workflow for metabolic tracing.

Detailed Experimental Protocol: In Vitro Cell Culture Model

This protocol provides a detailed methodology for tracing the metabolism of this compound in a human liver cell line (e.g., HepG2).

Materials:

  • This compound

  • Human liver cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

  • Cell culture plates (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Growth:

    • Seed HepG2 cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Culture cells in standard growth medium at 37°C in a humidified incubator with 5% CO₂.

  • Introduction of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Once cells have reached the desired confluency, replace the old medium with fresh medium containing this compound at the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO only).

  • Time-Course Incubation:

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the progress of metabolism.

  • Metabolic Quenching and Metabolite Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and precipitate proteins.

    • Scrape the cells into the methanol solution and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS Analysis:

    • Dry the metabolite extract under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Use a suitable LC column (e.g., C18) and a gradient elution method to separate the parent compound and its metabolites.

    • Acquire data in both positive and negative ionization modes to ensure the detection of a wide range of metabolites.

    • Perform targeted analysis by monitoring the mass-to-charge ratio (m/z) of this compound and its expected deuterated metabolites.

  • Data Processing and Interpretation:

    • Process the raw LC-MS data using appropriate software to identify and quantify the peaks corresponding to this compound and its metabolites.

    • Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards if available, or by high-resolution mass analysis to determine their elemental composition.

    • Calculate the rate of disappearance of the parent compound and the rate of formation of its metabolites over time.

Data Presentation

Quantitative data from the metabolic tracing experiment should be summarized in a clear and structured table. This allows for easy comparison of the relative abundance of the parent compound and its metabolites across different time points.

AnalyteRetention Time (min)[M+H]⁺ (m/z)0h (Peak Area)1h (Peak Area)4h (Peak Area)8h (Peak Area)24h (Peak Area)
This compound5.2137.131.2E+079.8E+065.3E+062.1E+064.5E+05
2-Methylindole-d26.8134.12ND1.5E+048.9E+043.2E+051.1E+06
Hypothetical Metabolite 14.5m/zNDPeak AreaPeak AreaPeak AreaPeak Area
Hypothetical Metabolite 27.1m/zNDPeak AreaPeak AreaPeak AreaPeak Area

ND: Not Detected. The values presented are hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful tool for elucidating the metabolic pathways of indoline-containing compounds. The protocols and workflows described in these application notes provide a robust framework for researchers in drug development and metabolic research to investigate the biotransformation of these important molecules. The use of stable isotope tracers like this compound, coupled with modern analytical techniques, is essential for generating high-quality data to support the advancement of new and safer therapeutics.

References

Application Notes and Protocols: Synthesis of Complex Molecules Using 2-Methylindoline-d3 as a Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of complex molecules utilizing 2-Methylindoline-d3 as a key building block. The protocols outlined below are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development. The use of the deuterated analog, this compound, can be strategic for introducing metabolic stability in drug candidates without significantly altering their chemical reactivity in the described transformations.

Synthesis of Indapamide-d3 Analog

Indapamide is a thiazide-like diuretic used in the treatment of hypertension. The following protocol describes the synthesis of a deuterated analog of Indapamide starting from this compound. The key steps involve the N-amination of this compound followed by acylation.

Experimental Protocols

Protocol 1.1: N-Nitrosation of this compound

This procedure describes the formation of the N-nitroso intermediate.

  • Materials: this compound, Methanol, Concentrated Hydrochloric Acid, Sodium Nitrite.

  • Procedure:

    • Dissolve 140 g of this compound in 1 liter of methanol in a reaction flask.

    • Add approximately 95 ml of concentrated hydrochloric acid to the solution and cool the mixture to 15°C.

    • Slowly add a 25% aqueous solution of sodium nitrite (73 g) dropwise, ensuring the temperature is maintained between 5-10°C[1].

Protocol 1.2: Reduction of N-Nitroso-2-methylindoline-d3

This step involves the reduction of the nitroso group to an amino group.

  • Materials: N-Nitroso-2-methylindoline-d3 intermediate solution, Sodium Bicarbonate, Zinc dust.

  • Procedure:

    • Adjust the pH of the solution from Protocol 1.1 to approximately 7.5 with sodium bicarbonate.

    • Add 156 g of zinc dust to the mixture[1].

    • Stir the mixture at 5-10°C, then warm to 40°C and filter.

Protocol 1.3: Synthesis of Indapamide-d3 Analog

This final step involves the acylation of the N-amino-2-methylindoline-d3 with 4-chloro-3-sulfamoylbenzoyl chloride.

  • Materials: 1-Amino-2-methylindoline-d3 hydrochloride, Chloroform, Triethylamine, 4-Chloro-3-sulfamoylbenzoyl chloride, Butanone, Isopropanol-water solution.

  • Procedure:

    • In a 100 mL three-necked flask, dissolve 5.13 g (20 mmol) of 4-chloro-3-sulfamoylbenzoyl chloride in 40 mL of chloroform.

    • In a separate vessel, prepare a chloroform solution of 3.69 g (20 mmol) of 1-amino-2-methylindoline-d3 hydrochloride and 4.08 g (40 mmol) of triethylamine.

    • Add the amine solution dropwise to the acyl chloride solution at 0°C.

    • After reacting at 0°C for 2 hours, heat the mixture to reflux for 10 minutes.

    • Concentrate the reaction solution and dissolve the residue in butanone.

    • Recrystallize the crude product from an isopropanol-water solution to obtain the Indapamide-d3 analog[1].

Quantitative Data
StepProductStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
1.1N-Nitroso-2-methylindoline-d3This compoundConc. HCl, NaNO₂Methanol5-10--
1.21-Amino-2-methylindoline-d3N-Nitroso-2-methylindoline-d3NaHCO₃, Zinc dustMethanol5-40--
1.3Indapamide-d3 Analog1-Amino-2-methylindoline-d34-Chloro-3-sulfamoylbenzoyl chloride, TriethylamineChloroform0 to reflux2 hours at 0°C, 10 min reflux89.9[2]

Reaction Workflow

Indapamide_Synthesis Methylindoline_d3 This compound Nitroso_Intermediate N-Nitroso-2-methylindoline-d3 Methylindoline_d3->Nitroso_Intermediate Nitrosation Amino_Intermediate 1-Amino-2-methylindoline-d3 Nitroso_Intermediate->Amino_Intermediate Reduction Indapamide_d3 Indapamide-d3 Analog Amino_Intermediate->Indapamide_d3 Acylation Reagent1 Conc. HCl, NaNO₂ Reagent2 Zinc, NaHCO₃ Reagent3 4-Chloro-3-sulfamoyl- benzoyl chloride, Et₃N

Synthesis of Indapamide-d3 Analog.

Synthesis of this compound Based NOD1 Inhibitors

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a pattern recognition receptor involved in the innate immune system. Inhibitors of NOD1 are of interest for the treatment of inflammatory diseases. 2-Methylindoline derivatives have been identified as scaffolds for NOD1 inhibitors. The following is a proposed protocol for the synthesis of a potential NOD1 inhibitor using this compound.

Proposed Synthetic Pathway

A common strategy for the synthesis of such inhibitors involves the N-arylation of the indoline scaffold.

Experimental Protocol

Protocol 2.1: N-Arylation of this compound

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with a substituted aryl halide.

  • Materials: this compound, Substituted aryl halide (e.g., 2-bromobenzimidazole derivative), Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), L-proline (0.2 eq.), and K₂CO₃ (2.0 eq.).

    • Add anhydrous DMSO as the solvent.

    • Heat the reaction mixture at 90-110°C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data (Hypothetical)
ProductStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
N-Aryl-2-methylindoline-d3This compound, Aryl halideCuI, L-proline, K₂CO₃DMSO90-11012-2460-80

Logical Relationship Diagram

NOD1_Inhibitor_Synthesis Start This compound Coupling Ullmann Condensation Start->Coupling Aryl_Halide Substituted Aryl Halide Aryl_Halide->Coupling Product Potential NOD1 Inhibitor Coupling->Product

Synthesis of a potential NOD1 inhibitor.

Synthesis of Norepinephrine Reuptake Inhibitors (NRIs) based on this compound

Certain derivatives of 2-methylindoline have been explored as norepinephrine reuptake inhibitors, which are used in the treatment of depression and other neurological disorders. A common synthetic route involves N-alkylation of the indoline nitrogen.

Proposed Synthetic Pathway

The synthesis can be achieved by reacting this compound with a suitable alkylating agent.

Experimental Protocol

Protocol 3.1: N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of this compound.

  • Materials: this compound, Alkyl halide (e.g., 1-bromo-2-phenylethane), Potassium carbonate (K₂CO₃), Acetonitrile (ACN).

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), and K₂CO₃ (2.0 eq.).

    • Add anhydrous acetonitrile as the solvent.

    • Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired N-alkylated product.

Quantitative Data (Hypothetical)
ProductStarting MaterialsReagentsSolventConditionReaction Time (h)Yield (%)
N-Alkyl-2-methylindoline-d3This compound, Alkyl halideK₂CO₃AcetonitrileReflux8-1670-90

Experimental Workflow Diagram

NRI_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine this compound, Alkyl Halide, and K₂CO₃ Solvent Add Acetonitrile Reactants->Solvent Reflux Reflux for 8-16 hours Solvent->Reflux Filter Filter inorganic salts Reflux->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-Alkyl-2-methylindoline-d3

N-Alkylation of this compound.

Synthesis of Fluorescent Dyes Incorporating the this compound Scaffold

The indoline scaffold is a component of various fluorescent dyes. Functionalization of this compound can lead to novel dyes with potential applications in bioimaging. A common approach to synthesize cyanine-type dyes involves the condensation of an indolenine salt with a suitable coupling partner.

Proposed Synthetic Pathway

The synthesis would first involve the quaternization of 2,3,3-trimethyl-3H-indole (a related starting material to generate the indoleninium salt) followed by condensation. As a more direct application of this compound, one could envision its N-functionalization with a chromophoric system. Below is a proposed synthesis of a simple styryl-type dye.

Experimental Protocol

Protocol 4.1: N-Alkylation and Quaternization of this compound

  • Materials: this compound, Methyl iodide, Acetonitrile.

  • Procedure:

    • Dissolve this compound (1.0 eq.) in acetonitrile.

    • Add methyl iodide (1.5 eq.) and stir the mixture at room temperature for 24 hours.

    • The quaternary salt will precipitate out of the solution. Filter the solid, wash with cold acetonitrile, and dry under vacuum.

Protocol 4.2: Knoevenagel Condensation for Dye Synthesis

  • Materials: N,N-dimethyl-2-methylindolinium-d3 iodide, 4-(Dimethylamino)benzaldehyde, Piperidine, Ethanol.

  • Procedure:

    • In a flask, dissolve the N,N-dimethyl-2-methylindolinium-d3 iodide (1.0 eq.) and 4-(dimethylamino)benzaldehyde (1.1 eq.) in ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture for 4-6 hours. The formation of the colored dye can be observed.

    • Cool the reaction mixture to room temperature and collect the precipitated dye by filtration.

    • Wash the solid with cold ethanol and dry to obtain the fluorescent dye.

Quantitative Data (Hypothetical)
StepProductStarting MaterialsReagentsSolventConditionYield (%)
4.1N,N-dimethyl-2-methylindolinium-d3 iodideThis compoundMethyl iodideAcetonitrileRoom Temp85-95
4.2Styryl DyeIndolinium salt, AldehydePiperidineEthanolReflux60-80

Signaling Pathway Analogy: Dye Activation

Dye_Synthesis_Concept Indoline This compound (Non-fluorescent Precursor) Chromophore Functionalization (+ Chromophoric Partner) Indoline->Chromophore Reaction Dye Fluorescent Dye (Emits Light) Chromophore->Dye Conjugation

Conceptual pathway to a fluorescent dye.

References

Application Notes and Protocols for 2-Methylindoline-d3 in Protein-Ligand Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-ligand interactions is a cornerstone of modern drug discovery and chemical biology. Understanding the binding affinity, kinetics, and thermodynamics of a small molecule to its protein target is crucial for the development of effective therapeutics. Isotope-labeled compounds, particularly those incorporating deuterium, have emerged as powerful tools in these investigations. 2-Methylindoline-d3, a deuterated analog of 2-methylindoline, offers several advantages in biophysical studies aimed at characterizing protein-ligand interactions. The replacement of protons with deuterium atoms on the methyl group can provide unique insights and enhance the sensitivity of various analytical techniques.

The indole scaffold is a common motif in biologically active molecules, making deuterated indolines like this compound valuable probes in drug discovery.[1][2] This document provides detailed application notes and protocols for the use of this compound in protein-ligand binding studies, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Principle of Using Deuterated Ligands

The primary advantage of using deuterated ligands like this compound lies in the different nuclear properties of deuterium (²H) compared to protium (¹H). Deuterium has a different magnetic moment and a nuclear spin of 1, which can be exploited in various biophysical techniques. In ¹H NMR, for instance, the absence of signals from the deuterated positions simplifies complex spectra and allows for specific observation of non-deuterated protons, or for the application of specific pulse sequences that are sensitive to the presence of deuterium.[3] This can be particularly useful in techniques like Saturation Transfer Difference (STD) NMR to unambiguously identify the binding epitope of a ligand.

Applications in Protein-Ligand Binding Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution at atomic resolution.[4] The use of deuterated ligands can significantly enhance the quality and information content of NMR experiments.

a) Saturation Transfer Difference (STD) NMR for Epitope Mapping

STD-NMR is a ligand-observed NMR technique used to identify which parts of a ligand are in close contact with the protein receptor.[5] By selectively saturating a broad region of the protein's proton spectrum, this saturation is transferred to the bound ligand via spin diffusion. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. The protons of the ligand that are closest to the protein surface receive the most saturation and thus show the strongest effect in the STD spectrum.

Using this compound, where the methyl protons are replaced by deuterium, allows for a clear and unambiguous assignment of the binding epitope. If the methyl group is involved in the interaction, its deuteration will lead to the absence of an STD effect for this group, while the aromatic and other aliphatic protons will still show signals if they are in proximity to the protein. This provides a definitive answer regarding the role of the methyl group in binding.

Experimental Protocol: STD-NMR with this compound

  • Sample Preparation:

    • Prepare a stock solution of the target protein in a deuterated buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4). The final protein concentration should typically be in the range of 10-50 µM.

    • Prepare a stock solution of this compound in the same deuterated buffer.

    • Prepare the final NMR sample by mixing the protein and this compound solutions. A typical ligand-to-protein molar ratio is 100:1 to ensure a large excess of the ligand. The final volume should be sufficient for the NMR tube being used (e.g., 500 µL).

    • Prepare a control sample containing only this compound at the same concentration to check for any non-specific saturation effects.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the sample to identify the ligand and residual protein signals.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an on-resonance spectrum where the protein is selectively saturated, and an off-resonance spectrum where the saturation frequency is applied to a region devoid of any signals.

    • The on-resonance irradiation is typically applied in a region where only protein signals are present (e.g., between 0 and -1 ppm for aliphatic protons or around 7-8 ppm for aromatic protons, ensuring no overlap with ligand signals).

    • The off-resonance irradiation is applied at a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

    • The saturation is achieved using a train of selective Gaussian pulses for a total saturation time (e.g., 2 seconds).

    • The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum.

  • Data Analysis:

    • Integrate the signals in the reference (off-resonance) spectrum and the STD spectrum.

    • Calculate the STD amplification factor (STDamp) for each proton (H) of the ligand using the formula: STDamp = (Ioff - Ion) / Ioff * (excess of ligand), where Ion and Ioff are the signal intensities in the on- and off-resonance spectra, respectively.

    • The protons with the highest STDamp values are those in closest proximity to the protein surface, defining the binding epitope.

b) Quantitative Binding Analysis using Chemical Shift Perturbation (CSP)

While ligand-observed methods are powerful, protein-observed techniques like Chemical Shift Perturbation (CSP) can provide quantitative binding information. In a typical CSP experiment, the chemical shifts of the protein's backbone amide protons are monitored upon titration with a ligand. While deuteration of the ligand does not directly impact the protein's spectrum, it ensures that any observed changes are solely due to the binding event and not from any interference from ligand protons.

Experimental Protocol: Chemical Shift Perturbation (CSP) Titration

  • Sample Preparation:

    • Prepare a uniformly ¹⁵N-labeled protein sample in a suitable deuterated buffer. The protein concentration should be in the range of 50-200 µM.

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • NMR Data Acquisition:

    • Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein at increasing concentrations of this compound.

    • Ensure the temperature is kept constant throughout the experiment.

  • Data Analysis:

    • Process and analyze the HSQC spectra to monitor the chemical shift changes of the protein's amide resonances.

    • Calculate the weighted average chemical shift perturbation (Δδ) for each residue using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2).

    • Plot the chemical shift perturbations as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can be used to study protein-ligand interactions by measuring the mass of the intact protein-ligand complex or by monitoring changes in the protein's conformation upon ligand binding.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein dynamics and mapping ligand binding sites. It measures the rate of exchange of backbone amide protons with deuterium from the solvent. Ligand binding can alter the local or global conformation of the protein, leading to changes in the HDX rates in specific regions. While this technique typically involves deuterating the protein, using a deuterated ligand like this compound can be advantageous in certain contexts, for example, to avoid any potential for H/D exchange on the ligand itself during the experiment, thus simplifying the analysis.

Experimental Protocol: HDX-MS

  • Sample Preparation:

    • Prepare the protein in a suitable aqueous buffer (H₂O-based).

    • Prepare a stock solution of this compound.

    • Prepare two sets of samples: the apo-protein and the protein pre-incubated with an excess of this compound.

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein samples into a D₂O-based buffer.

    • Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 1h).

  • Quenching and Digestion:

    • Quench the exchange reaction by rapidly lowering the pH and temperature (e.g., to pH 2.5 and 0 °C).

    • Digest the protein into peptides using an acid-stable protease like pepsin.

  • LC-MS Analysis:

    • Separate the peptides using ultra-performance liquid chromatography (UPLC) at low temperature to minimize back-exchange.

    • Analyze the peptides by mass spectrometry to determine their mass, which will have increased due to deuterium incorporation.

  • Data Analysis:

    • Compare the deuterium uptake for each peptide between the apo- and ligand-bound states.

    • Regions of the protein that show a reduction in deuterium uptake in the presence of this compound are indicative of the binding site or regions that become more structured upon binding.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of protein-ligand complexes. While deuteration of the ligand is not typically required for standard crystallographic studies, it can be beneficial in specific cases, such as neutron crystallography, where the scattering properties of deuterium are advantageous. For standard X-ray crystallography, the use of this compound would be treated similarly to its non-deuterated counterpart.

Experimental Protocol: Co-crystallization with this compound

  • Complex Formation:

    • Purify the target protein to homogeneity.

    • Incubate the protein with a molar excess of this compound (e.g., 5-10 fold) to ensure saturation of the binding site.

  • Crystallization Screening:

    • Set up crystallization trials using various commercially available screens and techniques (e.g., sitting drop or hanging drop vapor diffusion).

    • The presence of the ligand may alter the optimal crystallization conditions compared to the apo-protein.

  • Data Collection and Structure Determination:

    • Once suitable crystals are obtained, collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure of the protein-ligand complex using molecular replacement if a structure of the apo-protein is available.

    • The electron density map should clearly show the bound this compound in the active site.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described experiments.

Table 1: STD-NMR Epitope Mapping of this compound Binding to Protein X

Proton AssignmentChemical Shift (ppm)STD Amplification Factor (%)Relative STD (%)
H4 (aromatic)7.25100100
H5 (aromatic)6.908585
H6 (aromatic)7.109595
H7 (aromatic)6.807070
H2 (aliphatic)4.106060
H3a (aliphatic)3.204545
H3b (aliphatic)2.904040
CH₃ (deuterated)-00

Note: The proton with the highest STD amplification is set to 100% relative STD. The deuterated methyl group shows no STD effect.

Table 2: Dissociation Constant (KD) Determination by NMR CSP Titration

LigandTechniqueKD (µM)
This compound¹H-¹⁵N HSQC150 ± 20

Table 3: HDX-MS Analysis of Protein X in the Presence of this compound

Peptide SequenceResidue RangeΔD (Apo - Holo) at 10 minInterpretation
GIVALEF25-311.8Strong Protection (Binding Site)
YTRPLK88-931.5Strong Protection (Binding Site)
VFGHTSA152-1580.2No Significant Change
KLIWERT210-2160.9Moderate Protection (Allosteric Effect)

Note: ΔD represents the difference in the number of incorporated deuterons. A positive value indicates protection upon ligand binding.

Visualizations

Experimental_Workflow_STD_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Target Protein (10-50 µM) NMR_Sample NMR Sample (Protein + Ligand) Protein->NMR_Sample Ligand This compound (1-5 mM) Ligand->NMR_Sample Buffer Deuterated Buffer (e.g., D2O Phosphate) Buffer->NMR_Sample Acquire_Ref Acquire Off-Resonance (Reference Spectrum) NMR_Sample->Acquire_Ref Acquire_On Acquire On-Resonance (Saturate Protein) NMR_Sample->Acquire_On Subtract Subtract Spectra (Off - On) Acquire_Ref->Subtract Acquire_On->Subtract STD_Spectrum STD Difference Spectrum Subtract->STD_Spectrum Calculate_STD Calculate STD Amplification Factors STD_Spectrum->Calculate_STD Epitope Identify Binding Epitope Calculate_STD->Epitope

Caption: Workflow for STD-NMR based epitope mapping.

HDX_MS_Workflow cluster_samples Sample States cluster_labeling Deuterium Labeling cluster_processing Sample Processing cluster_analysis Analysis Apo Apo-Protein D2O_Apo Incubate in D2O (Time course) Apo->D2O_Apo Holo Protein + this compound D2O_Holo Incubate in D2O (Time course) Holo->D2O_Holo Quench Quench Reaction (Low pH & Temp) D2O_Apo->Quench D2O_Holo->Quench Digest Proteolytic Digestion (e.g., Pepsin) Quench->Digest LCMS UPLC-MS Analysis Digest->LCMS Deuteration_Level Determine Deuteration Level for Peptides LCMS->Deuteration_Level Compare Compare Apo vs. Holo Deuteration_Level->Compare Binding_Site Identify Binding Site & Conformational Changes Compare->Binding_Site

Caption: Workflow for HDX-MS analysis of protein-ligand binding.

Principle_of_Deuteration_Advantage cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Deuterated_Ligand This compound Simplified_Spectra Simplified ¹H Spectra Deuterated_Ligand->Simplified_Spectra Removes CH₃ signals No_Interference Reduced Signal Overlap Deuterated_Ligand->No_Interference Stable_Isotope Stable Isotope Label Deuterated_Ligand->Stable_Isotope STD_Clarity Unambiguous Epitope Mapping Simplified_Spectra->STD_Clarity No_Back_Exchange No Ligand H/D Back-Exchange Stable_Isotope->No_Back_Exchange

Caption: Advantages of using this compound in biophysical studies.

Conclusion

This compound is a valuable tool for researchers studying protein-ligand interactions. Its deuterated methyl group provides distinct advantages in NMR-based studies, particularly for unambiguous epitope mapping using STD-NMR. Furthermore, it can be seamlessly integrated into other biophysical workflows such as HDX-MS and X-ray crystallography to provide a comprehensive understanding of the binding event. The protocols and data presented here serve as a guide for the effective application of this compound in drug discovery and chemical biology research. While specific experimental conditions will need to be optimized for each protein-ligand system, the principles outlined in this document provide a solid foundation for designing and executing robust binding studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using 2-Methylindoline-d3 as an internal standard to overcome matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma, urine, or tissue homogenates.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analysis.[1] These effects are a major concern in regulated bioanalysis as they can lead to erroneous reporting of analyte concentrations.

Q2: How does this compound, as a deuterated internal standard, help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) analog of potential analytes like Indapamide. Since it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[2] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[2]

Q3: What are the key criteria for selecting a deuterated internal standard like this compound?

A3: An ideal deuterated internal standard should:

  • Be chemically identical to the analyte, with the only difference being isotopic labeling.

  • Co-elute with the analyte.

  • Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer and to avoid isotopic crosstalk.

  • Be of high purity to prevent interference with the analyte signal.[2]

Q4: Can this compound be used as an internal standard for multiple analytes in the same run?

A4: It is sometimes feasible to use a single internal standard for multiple structurally similar analytes that elute close to each other. However, this approach must be thoroughly validated to ensure that the internal standard adequately compensates for the matrix effects on all analytes of interest. For structurally unrelated analytes or those with significantly different retention times, using a single internal standard is generally not recommended.

Troubleshooting Guide

Problem 1: Inconsistent or lower than expected analyte signal in biological samples compared to standards in neat solvent.

  • Possible Cause: This is a classic indicator of ion suppression due to matrix effects.

  • Troubleshooting Steps:

    • Perform a Matrix Effect Assessment: Conduct a post-extraction spike experiment to quantify the extent of ion suppression. A significant difference in the analyte's peak area between a neat solution and a post-spiked matrix extract confirms the presence of matrix effects.

    • Optimize Sample Preparation: Improve the sample cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Modify Chromatographic Conditions: Adjust the LC gradient, mobile phase composition, or try a different column chemistry to achieve better separation of the analyte from the matrix interferences.

    • Ensure Co-elution of Internal Standard: Verify that this compound co-elutes with the analyte. A slight shift in retention time due to the deuterium isotope effect can sometimes occur, leading to differential matrix effects.

Problem 2: The internal standard (this compound) signal is highly variable across samples.

  • Possible Cause: Inconsistent sample preparation, issues with the internal standard spiking solution, or severe and variable matrix effects that the IS cannot fully compensate for.

  • Troubleshooting Steps:

    • Review Sample Preparation Procedure: Ensure consistent and accurate addition of the internal standard to all samples. Verify the concentration and stability of the this compound spiking solution.

    • Investigate Matrix Variability: Analyze blank matrix from at least six different sources to assess the variability of the matrix effect.

    • Optimize Extraction Recovery: Ensure the extraction recovery of both the analyte and this compound is consistent and high. Low or inconsistent recovery can lead to signal variability.

Problem 3: The calibration curve is non-linear, particularly at the lower or upper ends.

  • Possible Cause: Matrix effects can be concentration-dependent. At high analyte concentrations, saturation of the ion source or detector can also lead to non-linearity.

  • Troubleshooting Steps:

    • Assess Matrix Effects at Different Concentrations: Perform the post-extraction spike experiment at low, medium, and high concentrations to check for concentration-dependent matrix effects.

    • Dilute Samples: If the assay has sufficient sensitivity, diluting the samples can reduce the concentration of matrix components and mitigate their impact.

    • Adjust Calibration Range: Narrow the calibration range to the linear portion of the curve.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the effectiveness of using a deuterated internal standard like this compound in compensating for matrix effects.

Table 1: Analyte Response With and Without Internal Standard in the Presence of Matrix Effects

SampleAnalyte Peak Area (without IS)This compound Peak AreaAnalyte/IS Ratio% Ion Suppression
Neat Standard100,000120,0000.830%
Plasma Sample 150,00060,0000.8350%
Plasma Sample 230,00036,0000.8370%
Plasma Sample 365,00078,0000.8335%

This table demonstrates that while the absolute peak areas of both the analyte and the internal standard are suppressed to varying degrees in different plasma samples, their ratio remains constant, allowing for accurate quantification.

Table 2: Comparison of Precision and Accuracy

MethodPrecision (%CV)Accuracy (%Bias)
Without Internal Standard25.8%45.2%
With this compound IS4.2%2.5%

This table illustrates the significant improvement in precision and accuracy when a deuterated internal standard is used to compensate for matrix effects.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect (Post-Extraction Spike Method)

Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and this compound spiked into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma) using the intended sample preparation method. Spike the extracted matrix with the analyte and this compound at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the analyte and this compound at the same concentrations as Set A before extraction.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

    • IS-Normalized MF = (MF of Analyte) / (MF of this compound)

      • The coefficient of variation (%CV) of the IS-normalized MF from at least six different matrix lots should not be greater than 15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract the analyte and internal standard from a biological matrix while minimizing matrix components.

Procedure (Example for Indapamide analysis in whole blood):

  • Pipette 200 µL of whole blood sample into a microcentrifuge tube.

  • Add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_key Process Flow Key Sample Biological Sample (e.g., Plasma, Blood) Add_IS Add this compound Internal Standard Sample->Add_IS Spiking Extraction Extraction (LLE or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation Injection MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification k1 Sample Handling k2 Analysis k3 Data Processing

Caption: Workflow for bioanalytical method using this compound.

troubleshooting_logic Start Inconsistent Analyte Signal (Potential Matrix Effect) Check_ME Perform Post-Extraction Spike Experiment Start->Check_ME ME_Confirmed Matrix Effect Confirmed Check_ME->ME_Confirmed Yes No_ME No Significant Matrix Effect Check_ME->No_ME No Optimize_Cleanup Optimize Sample Cleanup (SPE/LLE) ME_Confirmed->Optimize_Cleanup Optimize_Chroma Optimize Chromatography ME_Confirmed->Optimize_Chroma Check_IS Verify IS Co-elution and Purity ME_Confirmed->Check_IS Investigate_Other Investigate Other Causes (e.g., Instrument, Standard Stability) No_ME->Investigate_Other

Caption: Troubleshooting logic for inconsistent analyte signals.

References

Improving peak shape and resolution for 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 2-Methylindoline-d3. Our goal is to help you achieve superior peak shape and resolution in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing tailing in reversed-phase HPLC?

A1: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic amine groups of the analyte and acidic residual silanol groups on the silica-based stationary phase.[1] These interactions lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak.

To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: 2-Methylindoline, as an amine, is basic. Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) will protonate the molecule. This protonation minimizes interactions with silanol groups, leading to improved peak symmetry.[2][3][4]

  • Use of Mobile Phase Modifiers: Incorporating a small concentration of an amine modifier, such as triethylamine (TEA) or diethylamine (DEA), in the mobile phase can competitively block the active silanol sites, thus reducing peak tailing.[5]

  • Column Choice: Employing a column with end-capping or a modern stationary phase designed for the analysis of basic compounds can significantly improve peak shape.

Q2: I am observing a shorter retention time for this compound compared to its non-deuterated analog. Is this expected?

A2: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect (CIE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This "inverse isotope effect" is attributed to the subtle differences in physicochemical properties, such as van der Waals interactions and polarizability, between C-H and C-D bonds. The magnitude of this retention time shift depends on the number and position of the deuterium atoms, as well as the chromatographic conditions.

Q3: How can I improve the resolution between the enantiomers of this compound?

A3: 2-Methylindoline is a chiral compound, meaning it exists as two enantiomers (mirror images). To separate these enantiomers, a chiral stationary phase (CSP) is required. Standard reversed-phase columns will not resolve enantiomers. Polysaccharide-based CSPs are widely used and effective for a broad range of chiral compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

This guide provides a systematic approach to diagnosing and resolving common peak shape issues.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Lower the mobile phase pH to 2.5-3.5. Add a competing base (e.g., 0.1% TEA) to the mobile phase. Use an end-capped or base-deactivated column.
Column overload.Reduce the sample concentration or injection volume.
Extra-column dead volume.Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Dilute the sample.
Peak Broadening Low column efficiency.Use a column with a smaller particle size or a longer column. Optimize the flow rate.
High dead volume in the system.Check and minimize the volume of all connections between the injector and the detector.
Column contamination or aging.Flush the column with a strong solvent or replace the column.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Improved Peak Shape

This protocol is designed to provide a good starting point for the analysis of this compound, with a focus on achieving symmetrical peaks.

Parameter Condition
Column C18, 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase A
Protocol 2: Chiral HPLC Method for Enantiomeric Separation

This protocol provides a baseline for the separation of this compound enantiomers.

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H), 4.6 mm x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Quantitative Data Summary

The following tables present illustrative data on how different chromatographic parameters can affect the peak shape and retention of this compound.

Table 1: Effect of Mobile Phase pH on Peak Tailing and Retention Time

Mobile Phase pH Retention Time (min) Tailing Factor
2.54.21.1
4.54.81.8
6.55.52.5

Table 2: Impact of Deuteration on Retention Time (Chromatographic Isotope Effect)

Compound Retention Time (min) Resolution (Rs)
2-Methylindoline5.15-
This compound5.081.2

Visualizations

Metabolic Pathway of 2-Methylindoline

2-Methylindoline, as a precursor to the drug Indapamide, is known to undergo metabolism by Cytochrome P450 enzymes, particularly CYP3A4. The primary metabolic pathway involves the dehydrogenation of the indoline ring to form the corresponding indole derivative.

cluster_0 CYP3A4 Mediated Metabolism This compound This compound 2-Methylindole-d3 2-Methylindole-d3 This compound->2-Methylindole-d3 Dehydrogenation

CYP3A4-mediated dehydrogenation of this compound.

Troubleshooting Workflow for Poor Peak Shape

A systematic approach is crucial for efficiently identifying the root cause of poor peak shape.

start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks tailing_specific Only this compound peak tails check_all_peaks->tailing_specific No system_issue Check for System Dead Volume check_all_peaks->system_issue Yes adjust_mobile_phase Adjust Mobile Phase pH / Add Modifier tailing_specific->adjust_mobile_phase change_column Use Base-Deactivated Column adjust_mobile_phase->change_column No Improvement end_good Peak Shape Improved adjust_mobile_phase->end_good check_overload Reduce Sample Concentration change_column->check_overload No Improvement change_column->end_good check_overload->end_good end_bad Issue Persists check_overload->end_bad system_issue->end_bad

A logical workflow for troubleshooting poor peak shape.

References

Technical Support Center: Troubleshooting Poor Recovery of 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of the deuterated internal standard, 2-Methylindoline-d3, during sample preparation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor recovery of this compound?

Poor recovery of this compound can stem from several factors, often related to its chemical properties and interactions with the sample matrix. The most common culprits include:

  • Suboptimal pH during extraction: As a basic compound, the pH of the sample and extraction solvents is critical for ensuring this compound is in its neutral, more extractable form.

  • Inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent: The polarity and chemical characteristics of the extraction phase must be well-matched to the analyte.

  • Matrix effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

  • Isotopic exchange (H/D exchange): The deuterium labels on the internal standard can exchange with protons from the solvent or matrix, especially under acidic or basic conditions, leading to a loss of the deuterated signal.[1]

  • Incomplete elution from the SPE cartridge: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent.

  • Adsorption to labware: Active sites on glass or plastic surfaces can lead to the loss of the analyte.

Q2: What are the key chemical properties of 2-Methylindoline that I should consider?

Understanding the physicochemical properties of 2-Methylindoline is crucial for developing a robust sample preparation method.

PropertyValueImplication for Extraction
Predicted pKa 5.262-Methylindoline is a weak base. To ensure it is in its neutral, non-ionized form for efficient extraction into an organic solvent or retention on a non-polar SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 7.26).
Solubility Negligible in water; Soluble in organic solvents like chloroform and methanol.This property is fundamental to liquid-liquid extraction (LLE) and solid-phase extraction (SPE). For LLE, an organic solvent immiscible with water should be used. For SPE, a solvent that ensures the analyte is soluble during loading and elution is necessary.

Q3: My deuterated internal standard has a different retention time than the non-deuterated analyte. Is this a problem?

Yes, this can be a significant issue. This phenomenon, known as the "deuterium isotope effect," can cause the deuterated standard to elute slightly earlier in reversed-phase chromatography. If the analyte and internal standard do not co-elute, they may experience different matrix effects, leading to inaccurate quantification.

Troubleshooting Guide: Diagnosing Poor Recovery

This guide will walk you through a logical sequence of steps to identify the root cause of low this compound recovery.

TroubleshootingWorkflow start Start: Poor Recovery of This compound check_ph 1. Verify pH of Sample and Solvents start->check_ph ph_ok pH is Optimal (>7.3 for LLE/SPE) check_ph->ph_ok Yes ph_not_ok Adjust pH and Rerun Sample check_ph->ph_not_ok No check_extraction 2. Evaluate Extraction Procedure (LLE or SPE) ph_ok->check_extraction ph_not_ok->check_ph extraction_ok Extraction Method is Appropriate check_extraction->extraction_ok Yes extraction_not_ok Optimize LLE Solvent or SPE Sorbent/Protocol check_extraction->extraction_not_ok No check_matrix 3. Investigate Matrix Effects extraction_ok->check_matrix extraction_not_ok->check_extraction matrix_ok Matrix Effects are Minimal check_matrix->matrix_ok Yes matrix_not_ok Improve Sample Cleanup or Modify Chromatography check_matrix->matrix_not_ok No check_stability 4. Assess Analyte Stability matrix_ok->check_stability matrix_not_ok->check_matrix stability_ok Analyte is Stable check_stability->stability_ok Yes stability_not_ok Investigate Isotopic Exchange or Degradation check_stability->stability_not_ok No end Recovery Improved stability_ok->end stability_not_ok->check_stability

Caption: Troubleshooting workflow for poor this compound recovery.

Quantitative Data Summary

Table 1: SPE Recovery of Indole Compounds from Sugarcane Juice Using C18 Cartridges [2]

CompoundStructureRecovery (%)
Indole-3-carboxaldehydeIndole with -CHO at C385
Indole-3-carbinolIndole with -CH2OH at C378
Indole-3-acetic acidIndole with -CH2COOH at C392
Indole-3-propionic acidIndole with -(CH2)2COOH at C389
Indole-3-butyric acidIndole with -(CH2)3COOH at C387
TryptamineIndole with -(CH2)2NH2 at C361
Serotonin5-hydroxy-tryptamine65
MelatoninN-acetyl-5-methoxytryptamine72
L-TryptophanIndole with -CH2CH(NH2)COOH at C368
5-Hydroxy-L-tryptophan5-hydroxy-L-tryptophan63

Note: The recovery yields were determined for unlabeled indole compounds and serve as an estimation for this compound.

Experimental Protocols

Below are detailed starting protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be adapted and optimized for your specific sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is designed for the extraction of basic compounds from a biological matrix.

  • Sample Preparation:

    • To 1.0 mL of plasma in a polypropylene tube, add 10 µL of this compound internal standard solution.

    • Add 100 µL of 1 M sodium hydroxide to adjust the sample pH to > 10. This ensures this compound is in its neutral form.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5.0 mL of a non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE) or diethyl ether).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

This protocol utilizes a reversed-phase SPE cartridge for the cleanup and concentration of this compound.

  • Sample Pre-treatment:

    • To 1.0 mL of urine, add 10 µL of this compound internal standard solution.

    • Add 100 µL of 1 M ammonium hydroxide to adjust the sample pH to > 8.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 1 mL aliquots of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent and inject into the LC-MS/MS system.

Visualization of Key Processes

Chemical Interactions in LLE

The following diagram illustrates the principle of pH-dependent liquid-liquid extraction for a basic compound like 2-Methylindoline.

LLE_Principle cluster_aqueous Aqueous Phase cluster_organic Organic Phase ionized This compound (Protonated) Soluble in Aqueous Phase neutral This compound (Neutral) Soluble in Organic Phase ionized->neutral pH Adjustment (Addition of Base) neutral->ionized pH Adjustment (Addition of Acid) low_ph Low pH (e.g., < 4) low_ph->ionized Favors Protonation high_ph High pH (e.g., > 8) high_ph->neutral Favors Neutral Form

Caption: pH-dependent partitioning of this compound in LLE.

SPE Workflow

This diagram outlines the key steps in a standard solid-phase extraction procedure.

SPE_Workflow condition 1. Condition (Activate Sorbent) load 2. Load Sample (Analyte Binds) condition->load wash 3. Wash (Remove Impurities) load->wash elute 4. Elute (Collect Analyte) wash->elute

Caption: General workflow for solid-phase extraction (SPE).

References

Addressing isotopic interference in assays using 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methylindoline-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of 2-Methylindoline, where three hydrogen atoms on the methyl group have been replaced with deuterium. It is used as an internal standard in quantitative mass spectrometry assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte (2-Methylindoline), it co-elutes during chromatography and experiences similar ionization effects.[1] This allows for accurate correction of variations that can occur during sample preparation and analysis.

Q2: What is isotopic interference and how can it affect my assay?

Isotopic interference, or crosstalk, happens when the signal from the analyte (2-Methylindoline) overlaps with the signal of the internal standard (this compound), or vice versa. This can occur in two main ways:

  • Contribution of Analyte to Internal Standard Signal: The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C). At high concentrations of the analyte, the M+3 isotope peak can contribute to the signal of the d3-labeled internal standard, leading to an artificially high internal standard response and an underestimation of the analyte concentration.[2]

  • Contribution of Internal Standard to Analyte Signal: The this compound standard may contain a small amount of the unlabeled (d0) form as an impurity. This will contribute to the analyte signal, potentially leading to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).

Q3: What is the acceptable isotopic purity for this compound?

For quantitative bioanalysis, the isotopic purity of a deuterated internal standard should generally be 98% or higher. This minimizes the contribution of the unlabeled analyte within the internal standard solution. Always refer to the Certificate of Analysis provided by the supplier for the specific isotopic purity of your lot.

Q4: I'm observing a peak for the analyte in my blank samples that are only spiked with the internal standard. What is the cause?

This is a strong indication that your this compound internal standard contains a small percentage of the unlabeled 2-Methylindoline. This is a common impurity in commercially available stable isotope-labeled standards. It is crucial to assess the contribution of this impurity to the analyte signal, especially at the LLOQ.

Troubleshooting Guides

Issue 1: Inaccurate results at the upper or lower ends of the calibration curve.
  • Possible Cause: Isotopic interference (crosstalk) between the analyte and the internal standard. At high analyte concentrations, the M+3 peak of the analyte can interfere with the d3-internal standard. At low analyte concentrations, the d0 impurity in the internal standard can artificially inflate the analyte signal.

  • Troubleshooting Steps:

    • Assess Analyte Contribution to IS: Prepare a sample containing the highest concentration of the unlabeled analyte without the internal standard. Analyze it and monitor the MRM transition for the internal standard. The response should be negligible.

    • Assess IS Contribution to Analyte: Prepare a sample containing only the internal standard at the working concentration. Analyze it and monitor the MRM transition for the analyte. The response of the d0 impurity should be less than 5% of the analyte response at the LLOQ.

    • Mathematical Correction: If interference is observed, a mathematical correction can be applied to the data. This involves calculating the percentage contribution of the interference and subtracting it from the affected signal.

Issue 2: Decreasing internal standard peak area over time.
  • Possible Cause: Instability of the this compound, potentially due to hydrogen-deuterium (H/D) exchange. This can be influenced by the solvent, pH, and storage temperature.

  • Troubleshooting Steps:

    • Conduct a Stability Study: Prepare solutions of the internal standard in the solvents used for sample preparation and storage. Analyze the solutions at different time points (e.g., 0, 4, 8, and 24 hours) under your typical experimental conditions (room temperature, refrigerated, etc.). A significant decrease in the peak area of the d3-internal standard and a corresponding increase in a d2, d1, or d0 peak would indicate instability.

    • Optimize Storage Conditions: Based on the stability study, adjust the storage solvent, pH, and temperature to minimize degradation or H/D exchange. For example, storing stock solutions in a non-protic solvent like acetonitrile at a low temperature can improve stability.

    • Prepare Fresh Solutions: Prepare working solutions of the internal standard more frequently to minimize the time they are exposed to conditions that may promote exchange.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To determine the extent of bidirectional isotopic crosstalk between 2-Methylindoline and this compound.

Materials:

  • 2-Methylindoline analytical standard

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine)

  • LC-MS/MS system

Methodology:

  • Define MRM Transitions:

    • Based on the molecular weight of 2-Methylindoline (133.19 g/mol ) and this compound (136.21 g/mol ), typical precursor ions ([M+H]⁺) would be m/z 134.1 and 137.1, respectively.

    • A common fragment ion for 2-Methylindoline is m/z 118.1. Therefore, a potential MRM transition for the analyte is 134.1 → 118.1, and for the internal standard is 137.1 → 118.1 (assuming the fragmentation pattern is similar).

  • Prepare Samples:

    • Analyte Contribution to IS: Prepare a blank matrix sample spiked with the highest concentration of 2-Methylindoline from your calibration curve (e.g., the Upper Limit of Quantification, ULOQ) without any internal standard.

    • IS Contribution to Analyte: Prepare a blank matrix sample spiked only with the working concentration of this compound.

    • LLOQ Sample: Prepare a blank matrix sample spiked with 2-Methylindoline at the Lower Limit of Quantification (LLOQ) and the working concentration of this compound.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using your established LC-MS/MS method.

  • Data Analysis and Acceptance Criteria:

    • Analyte to IS: In the ULOQ sample, the peak area in the internal standard's MRM transition should be less than 5% of the internal standard's peak area in the LLOQ sample.

    • IS to Analyte: In the sample containing only the internal standard, the peak area in the analyte's MRM transition should be less than 20% of the analyte's peak area in the LLOQ sample.

Protocol 2: Stability Assessment of this compound

Objective: To evaluate the stability of this compound in different solvents and at various temperatures.

Materials:

  • This compound internal standard

  • Solvents for testing (e.g., methanol, acetonitrile, water, mobile phase)

  • LC-MS/MS system

Methodology:

  • Prepare Stability Samples:

    • Prepare solutions of this compound at the working concentration in each of the test solvents.

    • Divide each solution into aliquots for each time point and temperature condition.

  • Storage Conditions:

    • Store the aliquots at different temperatures relevant to your workflow (e.g., room temperature, 4°C, and -20°C).

  • Time Points:

    • Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 4, 8, 24, and 48 hours).

  • LC-MS/MS Analysis:

    • Analyze the samples at each time point and monitor the peak area of this compound. Also, monitor for the appearance of peaks corresponding to d2, d1, or d0 forms.

  • Data Analysis:

    • Calculate the percentage of the initial peak area remaining at each time point for each condition.

    • A decrease of more than 15% from the initial peak area may indicate instability.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the assessment of isotopic interference.

Table 1: Isotopic Purity and Crosstalk Contribution of this compound

ParameterValue
Assumed Isotopic Purity of this compound99.5%
Assumed d0 Impurity in this compound0.5%
Contribution of IS to Analyte Signal at LLOQ4.2%
Contribution of Analyte at ULOQ to IS Signal1.8%

Table 2: Stability of this compound in Various Solvents

SolventStorage Temperature% Remaining after 24h
Acetonitrile4°C99.2%
AcetonitrileRoom Temperature98.5%
50:50 Methanol:Water4°C97.8%
50:50 Methanol:WaterRoom Temperature92.1%

Visualizations

Isotopic_Interference_Workflow cluster_assessment Isotopic Interference Assessment start Start Assessment prep_samples Prepare Samples: 1. ULOQ Analyte Only 2. IS Only 3. LLOQ with IS start->prep_samples analyze LC-MS/MS Analysis prep_samples->analyze eval_is_to_analyte Evaluate IS Contribution to Analyte Signal analyze->eval_is_to_analyte pass1 Pass (<20% of LLOQ) eval_is_to_analyte->pass1 Yes fail1 Fail (>=20% of LLOQ) eval_is_to_analyte->fail1 No eval_analyte_to_is Evaluate Analyte Contribution to IS Signal pass2 Pass (<5% of IS) eval_analyte_to_is->pass2 Yes fail2 Fail (>=5% of IS) eval_analyte_to_is->fail2 No pass1->eval_analyte_to_is correction Apply Mathematical Correction fail1->correction end Assay Optimized pass2->end fail2->correction correction->end

Caption: Workflow for assessing isotopic interference.

Stability_Troubleshooting start Symptom: Decreasing IS Peak Area check_stability Hypothesis: IS is unstable (H/D Exchange) start->check_stability perform_study Action: Perform Stability Study (See Protocol 2) check_stability->perform_study analyze_data Analyze Peak Area vs. Time perform_study->analyze_data is_stable Is Peak Area Stable (>85% of T=0)? analyze_data->is_stable stable Conclusion: IS is stable. Investigate other causes (e.g., instrument issue). is_stable->stable Yes not_stable Conclusion: IS is unstable under current conditions. is_stable->not_stable No optimize Action: Optimize Storage (Solvent, Temp, pH) not_stable->optimize prepare_fresh Action: Prepare Fresh Working Solutions not_stable->prepare_fresh

References

Stability of 2-Methylindoline-d3 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methylindoline-d3 under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by temperature, light, oxygen, and the pH of the solution. As an indoline derivative, it is susceptible to oxidation, which can be accelerated by elevated temperatures and exposure to light. The deuterated methyl group is generally stable, but extreme pH conditions could potentially facilitate hydrogen-deuterium (H/D) exchange, although this is less likely for C-D bonds compared to O-D or N-D bonds.

Q2: What are the recommended storage conditions for solid this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of 2-8°C. For short-term storage, room temperature in a dark, dry place is acceptable. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q3: How should I store solutions of this compound?

A3: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in tightly sealed amber vials at -20°C or lower for short to medium-term storage. The choice of solvent is critical; aprotic solvents like acetonitrile or methanol are generally preferred over aqueous solutions to minimize the risk of H/D exchange and hydrolysis. For aqueous solutions, buffered conditions are recommended to maintain a stable pH.

Q4: I've noticed a discoloration (yellowing/browning) of my this compound sample. What does this indicate?

A4: Discoloration of indoline compounds is often an indication of oxidation. This can occur upon exposure to air and/or light. While minor discoloration may not significantly impact the compound's purity for some applications, it is a sign of degradation and the material should be re-analyzed for purity before use in sensitive quantitative assays.

Q5: Is there a risk of the deuterium labels exchanging with hydrogen from the environment or solvents?

A5: The deuterium atoms on the methyl group (a C-D bond) of this compound are generally stable and not prone to exchange under normal experimental conditions. However, prolonged exposure to strongly acidic or basic conditions, or the presence of certain metal catalysts, could potentially facilitate H/D exchange. It is good practice to avoid such extreme conditions during sample preparation and analysis.

Troubleshooting Guides

Issue 1: Inconsistent analytical results or loss of signal over time.
  • Potential Cause 1: Degradation of the compound.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see FAQs).

      • Perform a Purity Check: Analyze the standard by a stability-indicating method, such as HPLC-UV or LC-MS, to check for the presence of degradation products. Compare the results with the certificate of analysis.

      • Prepare Fresh Solutions: If using a stock solution, prepare a fresh one from solid material and re-run the experiment.

  • Potential Cause 2: Adsorption to container surfaces.

    • Troubleshooting Steps:

      • Use Silanized Glassware: For low concentration solutions, consider using silanized glass vials to prevent adsorption to the glass surface.

      • Evaluate Different Vial Types: Test different types of polypropylene or other polymer vials to see if adsorption is reduced.

Issue 2: Appearance of unexpected peaks in the chromatogram.
  • Potential Cause 1: Oxidative degradation.

    • Troubleshooting Steps:

      • Minimize Air Exposure: When preparing solutions, minimize the headspace in the vial and consider purging with an inert gas.

      • Protect from Light: Prepare and handle solutions in a dimly lit environment or use amber glassware.

      • LC-MS Analysis: Use mass spectrometry to identify the mass of the unexpected peaks. Oxidative degradation would likely result in an increase in mass (e.g., +16 for hydroxylation).

  • Potential Cause 2: H/D Exchange.

    • Troubleshooting Steps:

      • Mass Spectrometry Analysis: Check the mass spectrum for the appearance of peaks corresponding to the non-deuterated (d0) or partially deuterated (d1, d2) forms of 2-Methylindoline.

      • Review Sample Preparation: Identify any steps involving extreme pH or high temperatures in protic solvents that could have facilitated the exchange. Modify the protocol to use milder conditions.

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on general knowledge of indoline chemistry and deuterated compounds. This data is illustrative and should be confirmed by in-house stability studies.

Table 1: Illustrative Stability of Solid this compound

Storage ConditionDurationExpected PurityObservations
2-8°C, Dark, Inert Atmosphere24 Months>99%No significant change expected.
25°C, Dark, In Air6 Months95-98%Potential for slight discoloration.
40°C, Dark, In Air3 Months<95%Discoloration and formation of oxidative degradants likely.
25°C, Exposed to Light, In Air1 Month<90%Significant discoloration and degradation expected.

Table 2: Illustrative Stability of this compound in Solution (1 mg/mL)

SolventStorage ConditionDurationExpected PurityPotential Issues
Acetonitrile-20°C, Dark6 Months>98%Minimal degradation.
Methanol-20°C, Dark3 Months>97%Minimal degradation.
Aqueous Buffer (pH 7)4°C, Dark7 Days90-95%Oxidation and potential for microbial growth.
Aqueous HCl (0.1 M)25°C, Dark24 Hours<90%Potential for hydrolysis and H/D exchange.
Aqueous NaOH (0.1 M)25°C, Dark24 Hours<90%Potential for base-catalyzed degradation and H/D exchange.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

    • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a suitable starting point.

Protocol 2: Long-Term Stability Study

This protocol outlines a typical long-term stability study.

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired storage format (solid or solution).

  • Storage: Store the aliquots under the desired long-term storage conditions (e.g., 2-8°C, protected from light).

  • Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, assess the purity, and if in solution, the concentration of this compound using a validated analytical method. Also, look for the appearance of any degradation products.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Study Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC-UV/MS) protocol->method_dev sample_prep Prepare Samples (Multiple Batches) method_dev->sample_prep storage Place Samples in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) sample_prep->storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) sample_prep->forced_degradation pull_samples Pull Samples at Time Points storage->pull_samples analysis Analyze Samples (Purity, Degradants, Assay) forced_degradation->analysis pull_samples->analysis data_eval Evaluate Data (Kinetics, Degradation Pathways) analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for a comprehensive stability testing program for this compound.

Troubleshooting_Degradation cluster_investigation Initial Investigation cluster_analysis Analytical Checks cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Inconsistent Results or Unexpected Peaks Observed check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_prep Review Sample Preparation (Solvents, pH, Time) start->check_prep purity_check Re-analyze Standard for Purity (HPLC-UV) check_prep->purity_check ms_analysis Analyze by LC-MS purity_check->ms_analysis is_oxidative Mass increase? (e.g., +16 Da) ms_analysis->is_oxidative is_hd_exchange d0, d1, d2 peaks present? ms_analysis->is_hd_exchange solution_oxidation Use Inert Atmosphere, Protect from Light is_oxidative->solution_oxidation Yes solution_general Prepare Fresh Solutions is_oxidative->solution_general No solution_hd Use Aprotic Solvents, Avoid Extreme pH is_hd_exchange->solution_hd Yes is_hd_exchange->solution_general No

Caption: Logical troubleshooting guide for stability issues with this compound.

Technical Support Center: Minimizing Ion Suppression of 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing ion suppression of 2-Methylindoline-d3 in complex matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting components from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2][3] This phenomenon leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3] In complex biological matrices such as plasma or urine, endogenous substances like phospholipids, salts, and proteins are common culprits of ion suppression.

Q2: I am using this compound as a stable isotope-labeled internal standard. Shouldn't this automatically correct for ion suppression?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression. The use of a peak area ratio for quantification is intended to compensate for these matrix effects. However, this correction is not always perfect. Differential ion suppression can occur if there is a slight chromatographic separation between the analyte and the SIL-IS, which can be caused by the "deuterium isotope effect". If this separation results in the analyte and IS eluting into regions with different levels of matrix interference, the ratio will not be constant, leading to inaccurate results.

Q3: What are the most common sources of ion suppression when analyzing samples from complex matrices?

A3: The primary sources of ion suppression in complex biological matrices include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression, especially with Electrospray Ionization (ESI).

  • Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, hindering the formation of gas-phase ions.

  • Proteins and Peptides: Incomplete removal of proteins during sample preparation can lead to interference.

  • Endogenous Metabolites: Other small molecules naturally present in the sample can co-elute and compete for ionization.

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results despite using this compound as an internal standard.

  • Possible Cause: Differential ion suppression affecting the analyte and this compound differently.

  • Troubleshooting Steps:

    • Verify Co-elution: Carefully overlay the chromatograms of the analyte and this compound to confirm they have identical retention times. Even a small shift can lead to significant errors if it occurs in a region of steep ion suppression.

    • Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to quantify the degree of ion suppression for both the analyte and the internal standard.

    • Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure complete co-elution. In some cases, a column with slightly lower resolution might be used to force co-elution and ensure both compounds experience the same matrix effects.

Problem 2: The signal for this compound is low or disappears throughout the analytical run.

  • Possible Cause: Significant ion suppression from the sample matrix or carryover from previous injections.

  • Troubleshooting Steps:

    • Evaluate Sample Cleanup: The sample preparation method may not be sufficiently removing interfering matrix components. Consider more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.

    • Check for Carryover: Inject blank solvent samples after a high-concentration sample to see if the internal standard signal is suppressed in later runs. If so, extend the run time or improve the wash method.

    • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, though this may impact the limit of quantitation.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) Moderate to HighLowLowHigh
Liquid-Liquid Extraction (LLE) HighModerate to HighModerateModerate
Solid-Phase Extraction (SPE) HighHighHighModerate to High
HybridSPE®-Phospholipid HighVery HighHighHigh

Experimental Protocols

Protocol 1: Assessing Ion Suppression with Post-Column Infusion

This experiment helps to identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Set up the LC-MS system with the analytical column.

  • Prepare a solution of this compound at a concentration that provides a stable and moderate signal.

  • Connect the LC column outlet to a T-piece.

  • Connect a syringe pump infusing the this compound solution to the second port of the T-piece at a low, constant flow rate (e.g., 5-10 µL/min).

  • Connect the third port of the T-piece to the mass spectrometer's ion source.

  • Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample onto the LC column.

  • Monitor the this compound signal. Dips in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This method quantifies the extent of ion suppression.

Methodology:

  • Prepare a standard solution of this compound in a clean solvent (Set A).

  • Process a blank matrix sample using your standard extraction procedure.

  • Spike the extracted blank matrix with the same concentration of this compound as in Set A (Set B).

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Problem Inconsistent Results or Low IS Signal CheckCoElution Verify Analyte/IS Co-elution Problem->CheckCoElution Start Here PostColumnInfusion Post-Column Infusion Experiment CheckCoElution->PostColumnInfusion If co-eluting OptimizeChroma Optimize Chromatography CheckCoElution->OptimizeChroma If not co-eluting PostExtractionSpike Post-Extraction Spike Experiment PostColumnInfusion->PostExtractionSpike Identify suppression zones ImproveCleanup Enhance Sample Cleanup (SPE, LLE) PostExtractionSpike->ImproveCleanup Quantify suppression DiluteSample Dilute Sample PostExtractionSpike->DiluteSample Alternative Revalidate Re-evaluate Matrix Effect & Method Performance OptimizeChroma->Revalidate ImproveCleanup->Revalidate DiluteSample->Revalidate

Caption: Troubleshooting workflow for ion suppression issues.

PostColumnInfusion Post-Column Infusion Setup LC LC System (with column) Tee T-Piece LC->Tee Mobile Phase + Extracted Blank Matrix SyringePump Syringe Pump (this compound) SyringePump->Tee Constant Flow of IS MS Mass Spectrometer Ion Source Tee->MS Combined Flow

References

Technical Support Center: Enhancing 2-Methylindoline-d3 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of 2-Methylindoline-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in detection assays?

This compound is a deuterated form of 2-Methylindoline, meaning three of its hydrogen atoms have been replaced with deuterium. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an SIL-IS is a gold standard technique to enhance the accuracy and precision of quantification by correcting for variability during sample preparation and analysis.

Q2: Which analytical technique is most suitable for the sensitive detection of 2-Methylindoline?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the highly sensitive and selective quantification of 2-Methylindoline in complex biological matrices. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry, allowing for the detection of low concentrations of the analyte.

Q3: How can I improve the signal intensity of 2-Methylindoline in my LC-MS/MS analysis?

To improve signal intensity, consider the following:

  • Optimize Ionization Source Parameters: Fine-tune the electrospray ionization (ESI) source settings, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the ionization of 2-Methylindoline.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For amine-containing compounds like 2-Methylindoline, a mobile phase with a slightly acidic pH (e.g., using formic acid) can promote protonation and enhance the signal in positive ion mode.

  • Sample Preparation: A robust sample preparation method is crucial to remove interfering matrix components that can cause ion suppression. Techniques like solid-phase extraction (SPE) can provide a cleaner sample extract compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[1][2][3]

Q4: What are matrix effects and how can they affect my results?

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy of quantification.[4] The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 2-Methylindoline using this compound as an internal standard.

Issue Potential Cause Recommended Solution
Low or No Signal for 2-Methylindoline and this compound Incorrect mass spectrometry settings.Verify the precursor and product ion masses (MRM transitions) for both the analyte and the internal standard. For 2-Methylindoline (C9H11N, MW: 133.19), the protonated molecule [M+H]+ is m/z 134.1. Product ions can be found around m/z 106, 107, and 93.1. For this compound (C9H8D3N, MW: 136.21), the [M+H]+ would be m/z 137.1. The product ions should be shifted by 3 Da if the deuterium is on the methyl group.
Inefficient ionization.Optimize ESI source parameters. Ensure the mobile phase is compatible with positive ionization (e.g., contains a small amount of formic acid).
Sample preparation issues.Evaluate the recovery of your extraction method. Consider a different sample preparation technique (e.g., switch from PPT to SPE for a cleaner extract).
High Signal Variability Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol. Use of an automated liquid handler can improve reproducibility.
Matrix effects.While this compound compensates for matrix effects, significant and variable suppression can still lead to high variability. Improve sample cleanup to reduce matrix load. Diluting the sample extract can also mitigate matrix effects, provided the concentration remains above the limit of quantification.
Poor Peak Shape (Tailing or Fronting) Incompatible injection solvent.The injection solvent should be of similar or weaker elution strength than the initial mobile phase to ensure good peak shape.
Column degradation.The column may be contaminated or have lost efficiency. Try flushing the column with a strong solvent or replace it if necessary.
Internal Standard Signal is Unstable or Absent Degradation of the internal standard.Verify the stability of the this compound stock and working solutions.
Inaccurate spiking.Ensure the internal standard is added accurately and consistently to all samples and standards.

Experimental Protocols

Sample Preparation using Protein Precipitation (PPT)

This is a rapid and simple method for sample cleanup, suitable for high-throughput analysis.

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method for 2-Methylindoline Quantification

The following is a proposed starting method that should be optimized for your specific instrumentation and application.

Liquid Chromatography Parameters:

Parameter Value
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
2-MethylindolinePrecursor: 134.1 m/z, Product: 106.0 m/z (Quantifier), 93.1 m/z (Qualifier)
This compoundPrecursor: 137.1 m/z, Product: 109.0 m/z
Collision Energy Optimize for your instrument (typically 10-30 eV)
Dwell Time 100 ms

Quantitative Data Summary

The following table provides expected performance characteristics for a validated LC-MS/MS method for a similar indole compound, which can be used as a target for method development for 2-Methylindoline.

Parameter Expected Value
Linearity Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Extraction Recovery > 85%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantification of 2-Methylindoline.

Troubleshooting_Logic cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Prep Troubleshooting Start Low Signal Intensity Issue CheckMS Check MS/MS Parameters (MRM, Voltages) Start->CheckMS CheckLC Review Chromatographic Performance Start->CheckLC CheckSamplePrep Evaluate Sample Preparation Start->CheckSamplePrep OptimizeSource Optimize Ion Source Parameters CheckMS->OptimizeSource VerifyTransitions Verify MRM Transitions CheckMS->VerifyTransitions PeakShape Assess Peak Shape CheckLC->PeakShape RetentionTime Check Retention Time Stability CheckLC->RetentionTime Recovery Determine Extraction Recovery CheckSamplePrep->Recovery MatrixEffects Investigate Matrix Effects CheckSamplePrep->MatrixEffects

References

Best practices for handling and storing 2-Methylindoline-d3 solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for handling and storing 2-Methylindoline-d3 solutions to ensure the integrity and reliability of your experimental results. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

This compound, like its unlabeled counterpart, should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It is also advisable to protect it from light. For long-term storage of solutions, freezing is recommended.

Q2: What type of container should I use to store this compound solutions?

Amber glass vials are recommended to protect the solution from light, which can cause degradation of indole compounds.[3] Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Q3: At what temperature should I store this compound solutions?

For short-term storage, refrigeration is suitable. For long-term storage, it is best to store aliquots of the solution at -20°C or -80°C to minimize degradation and prevent repeated freeze-thaw cycles.[4]

Q4: What solvents are compatible with this compound?

The choice of solvent will depend on the specific application. For creating stock solutions, solvents such as DMSO, methanol, or acetonitrile are commonly used. It is crucial to use high-purity, anhydrous solvents to prevent the introduction of contaminants that could interfere with your analysis.

Q5: Is this compound susceptible to isotopic exchange?

The deuterium atoms on the methyl group of this compound are generally stable under neutral conditions. However, exposure to strong acids or bases can potentially lead to back-exchange with protons from the solvent. It is best to avoid storing the compound in acidic or basic solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantitative results.

  • Possible Cause: Degradation of the this compound standard.

    • Solution: Ensure proper storage conditions as outlined in the FAQs. Prepare fresh working solutions regularly and compare their performance to a newly prepared standard from solid material.

  • Possible Cause: Chromatographic shift between the analyte and the deuterated internal standard.

    • Solution: While deuterated standards are expected to co-elute with the analyte, slight differences in retention time can occur. Optimize your chromatographic method to ensure co-elution or integration of both peaks.

  • Possible Cause: Differential matrix effects.

    • Solution: The sample matrix can sometimes suppress or enhance the ionization of the analyte and the internal standard to different extents. Perform a matrix effect evaluation by comparing the response of the standard in a clean solvent versus the response in a sample matrix extract. If significant differences are observed, further sample cleanup or optimization of the LC-MS/MS method may be necessary.

Issue 2: Presence of unlabeled 2-Methylindoline in the deuterated standard.

  • Possible Cause: Incomplete deuteration during synthesis or isotopic exchange.

    • Solution: Verify the isotopic purity of your this compound standard. High isotopic enrichment (≥98%) is recommended. If you suspect isotopic exchange, analyze a freshly prepared solution and one that has been stored for some time to check for an increase in the unlabeled compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerSpecial Conditions
SolidRoom Temperature or RefrigeratedTightly sealedDry, well-ventilated, protected from light
Solution (Short-term)2-8°CTightly sealed amber vial
Solution (Long-term)-20°C or -80°CTightly sealed amber vialAliquot to avoid freeze-thaw cycles

Table 2: Physical and Chemical Properties of 2-Methylindoline (Unlabeled)

PropertyValue
Molecular FormulaC₉H₁₁N
Molecular Weight133.19 g/mol
Boiling Point227 - 229 °C
Density1.023 g/mL at 25 °C
Flash Point93.4 °C

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound

  • Materials:

    • This compound solid

    • High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO)

    • Calibrated analytical balance

    • Volumetric flask (e.g., 10 mL)

    • Pipettes

    • Amber glass vials for storage

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Accurately weigh 10 mg of this compound using a calibrated analytical balance.

    • Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the solid.

    • Once dissolved, add more solvent to the flask until the volume reaches the 10 mL mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the stock solution to an amber glass vial for storage.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes in separate amber vials and store them at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store Stock Solution (-20°C or -80°C) volume->store_stock dilute Dilute Stock Solution store_stock->dilute Aliquot use Use in Experiment dilute->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Inconsistent Results? check_storage Verify Storage Conditions start->check_storage check_purity Check Isotopic Purity check_storage->check_purity Storage OK end_bad Further Optimization Needed check_storage->end_bad Improper Storage check_chromatography Review Chromatography check_purity->check_chromatography Purity OK check_purity->end_bad Low Purity check_matrix Evaluate Matrix Effects check_chromatography->check_matrix Co-elution OK check_chromatography->end_bad Poor Co-elution end_good Results Consistent check_matrix->end_good No Significant Effects check_matrix->end_bad Significant Effects

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Resolving Co-elution Issues with 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving co-elution issues involving 2-Methylindoline-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your chromatographic experiments.

Troubleshooting Guides

Issue: Co-elution of this compound with a Target Analyte in Reversed-Phase HPLC

Question: My this compound internal standard is co-eluting with my primary analyte on a C18 column, leading to inaccurate quantification. How can I resolve this?

Answer: Co-elution of deuterated internal standards with their corresponding analytes is a common challenge, often attributed to the "deuterium isotope effect," where the deuterated compound may have a slightly shorter retention time.[1][2][3] Here is a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow:

CoElution_Troubleshooting start Co-elution Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase column_chem Step 2: Change Column Chemistry mobile_phase->column_chem If not resolved resolution Resolution Achieved mobile_phase->resolution If resolved op_params Step 3: Adjust Operating Parameters column_chem->op_params If not resolved column_chem->resolution If resolved op_params->resolution If resolved no_resolution Resolution Not Achieved (Consult Senior Scientist) op_params->no_resolution If not resolved

Caption: A logical workflow for troubleshooting HPLC co-elution.

Step 1: Optimize Your Mobile Phase

The composition of the mobile phase is a powerful tool for manipulating selectivity.[4]

  • Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may enhance the separation between this compound and the analyte.[4]

  • Modify Mobile Phase pH: Since 2-Methylindoline is a basic compound, the pH of the mobile phase will significantly affect its retention. Adjusting the pH can alter the ionization state of the analyte and the internal standard, potentially leading to better separation. It is advisable to work at a pH at least 2 units away from the pKa of your analytes.

Step 2: Evaluate Your Stationary Phase (Column)

If mobile phase optimization is insufficient, changing the column chemistry is often the most effective strategy.

  • Try a Different Stationary Phase: Consider a column with a different selectivity. For instance, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different interactions (e.g., π-π interactions) compared to a standard C18 column, which may resolve the co-elution.

  • Consider a Lower Resolution Column: In some instances where the separation between the deuterated standard and the analyte is minimal, a column with lower efficiency (lower plate count) can paradoxically lead to better co-elution, which is acceptable for mass spectrometry detection as long as there is no interference from other matrix components.

Step 3: Adjust Operating Parameters

  • Lower the Flow Rate: Reducing the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.

  • Optimize Column Temperature: Temperature can affect both selectivity and efficiency. Experiment with different temperatures within the stable range of your column and analytes. A lower temperature often increases retention and may improve separation.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated internal standard (this compound) have a different retention time than the non-deuterated analyte?

A1: This phenomenon is known as the chromatographic deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as its hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.

Q2: What are the ideal purity requirements for this compound as an internal standard?

A2: For accurate and reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98% High purity ensures that the internal standard does not introduce interferences. The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte's concentration.

Q3: Can I use a different deuterated compound as an internal standard if I can't resolve the co-elution?

A3: While using a stable isotope-labeled version of the analyte is the gold standard, if co-elution with matrix interferences cannot be resolved, you might consider a different internal standard. However, the ideal internal standard should be structurally and chemically as similar as possible to the analyte to compensate for matrix effects and variability in sample processing. Any alternative internal standard would require thorough validation to ensure it tracks the analyte's behavior accurately.

Experimental Protocols

Protocol 1: HPLC Method Development for Separation of 2-Methylindoline and a Hypothetical Analyte ('Analyte X')

This protocol outlines a systematic approach to developing an HPLC method to separate this compound from a co-eluting analyte.

1. Initial Conditions (C18 Column):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm or MS detector

2. Method Optimization Strategy:

  • pH Study: Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers like formate or phosphate) to assess the impact on retention and selectivity.

  • Organic Modifier Study: Evaluate methanol as an alternative to acetonitrile. The different solvent properties can alter selectivity.

  • Gradient Optimization: Adjust the gradient slope and duration to maximize the separation of the critical pair.

  • Temperature Study: Evaluate the separation at different temperatures (e.g., 25 °C, 40 °C, 50 °C).

Workflow for Method Development:

Method_Development start Initial HPLC Conditions ph_study pH Study (pH 3, 5, 7) start->ph_study organic_study Organic Modifier Study (ACN vs. MeOH) ph_study->organic_study gradient_opt Gradient Optimization organic_study->gradient_opt temp_study Temperature Study (25°C, 40°C, 50°C) gradient_opt->temp_study final_method Optimized Method temp_study->final_method

Caption: Systematic workflow for HPLC method development.

Data Presentation

The following tables present hypothetical data from the method development experiments described above to illustrate how different parameters can affect the separation of this compound and a co-eluting analyte.

Table 1: Effect of Mobile Phase pH on Retention Time (t_R) and Resolution (R_s)

pHAnalyte t_R (min)This compound t_R (min)Resolution (R_s)
3.05.255.180.8
5.06.806.651.2
7.08.107.901.5

Table 2: Effect of Organic Modifier on Retention Time (t_R) and Resolution (R_s) at pH 7.0

Organic ModifierAnalyte t_R (min)This compound t_R (min)Resolution (R_s)
Acetonitrile8.107.901.5
Methanol9.509.251.8

Table 3: Effect of Column Temperature on Retention Time (t_R) and Resolution (R_s) with Methanol at pH 7.0

Temperature (°C)Analyte t_R (min)This compound t_R (min)Resolution (R_s)
2510.5010.201.9
409.509.251.8
508.708.501.6

Disclaimer: The experimental protocols and data presented are for illustrative purposes and should be adapted and validated for your specific application.

References

Validation & Comparative

The Critical Role of 2-Methylindoline-d3 as an Internal Standard in Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within drug metabolism and pharmacokinetic (DMPK) studies, the accuracy of quantification is paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, and 2-Methylindoline-d3 stands out as the gold standard for the quantification of its non-labeled counterpart, 2-Methylindoline. This guide delves into the comparative advantages of using this compound over other potential internal standards, supported by experimental principles and data.

Superiority of Isotope Dilution Mass Spectrometry

The primary advantage of using this compound lies in the principle of isotope dilution mass spectrometry (IDMS). An ideal internal standard should mimic the analyte of interest in its chemical and physical properties as closely as possible. This includes its behavior during sample extraction, ionization efficiency in the mass spectrometer, and chromatographic retention time. As a deuterated analog, this compound co-elutes with 2-Methylindoline and experiences nearly identical matrix effects and ionization suppression or enhancement. This ensures a highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant throughout the analytical process, correcting for potential variations.

Comparative Performance Data

The choice of an internal standard is critical for compensating for the variability inherent in analytical procedures, especially when dealing with complex biological matrices like plasma or urine. The following table summarizes the performance of this compound in comparison to a hypothetical structurally similar, but not isotopically labeled, internal standard (e.g., Indoline).

ParameterThis compoundStructural Analog (e.g., Indoline)Justification
Retention Time Match Identical to 2-MethylindolineSimilar, but not identicalCo-elution of the analyte and internal standard is crucial for compensating for matrix effects at the exact point of elution.
Ionization Efficiency Nearly identical to 2-MethylindolineCan differ significantlyDifferences in ionization efficiency can lead to inaccurate quantification, especially with matrix effects.
Extraction Recovery Nearly identical to 2-MethylindolineMay varyVariations in extraction recovery between the analyte and a non-isotopic internal standard can introduce significant error.
Precision (%RSD) Typically <5%Can be >15%The close physicochemical match of the deuterated standard leads to much lower variability in replicate measurements.
Accuracy (%Bias) Typically within ±5%Can be >15%The ability to accurately correct for matrix effects and procedural losses results in higher accuracy.

Experimental Protocol: Quantification of 2-Methylindoline in Human Plasma

The following is a representative experimental protocol for the quantification of 2-Methylindoline in human plasma using this compound as an internal standard via LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Methylindoline: Q1 (m/z) -> Q3 (m/z) [Parent -> Product]

      • This compound: Q1 (m/z+3) -> Q3 (m/z+3) [Parent+3 -> Product+3]

    • Collision Energy and other MS parameters are optimized for each transition.

3. Data Analysis:

  • The peak area ratio of 2-Methylindoline to this compound is calculated.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

  • The concentration of 2-Methylindoline in the unknown samples is determined from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

Bioanalytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Spike with this compound Sample->Add_IS Accurate Addition Extraction Protein Precipitation & Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation Chromatographic Separation Evap_Recon->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Plot Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Bioanalytical workflow using a stable isotope-labeled internal standard.

Signaling Pathway Context: Drug Metabolism

While 2-Methylindoline itself is not directly involved in a specific signaling pathway, its metabolism in the body is a key area of study where accurate quantification is crucial. The diagram below illustrates a generalized drug metabolism pathway.

Drug_Metabolism_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism P450 Cytochrome P450 Enzymes PhaseI_Metabolite Phase I Metabolite (e.g., Hydroxylated) P450->PhaseI_Metabolite Other_PhaseI Other Phase I Enzymes (e.g., FMO) Other_PhaseI->PhaseI_Metabolite UGT UGT Enzymes PhaseII_Metabolite Phase II Metabolite (e.g., Glucuronide) UGT->PhaseII_Metabolite SULT SULT Enzymes SULT->PhaseII_Metabolite GST GST Enzymes GST->PhaseII_Metabolite Drug 2-Methylindoline (Parent Drug) Drug->P450 Oxidation, Reduction, Hydrolosis Drug->Other_PhaseI Oxidation, Reduction, Hydrolosis Drug->UGT Drug->SULT Drug->GST PhaseI_Metabolite->UGT Conjugation PhaseI_Metabolite->SULT Conjugation PhaseI_Metabolite->GST Conjugation Excretion Excretion (Urine, Feces) PhaseI_Metabolite->Excretion PhaseII_Metabolite->Excretion

Cross-Validation of Analytical Methods for 2-Methylindoline-d3: An Inter-Laboratory Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data across different laboratories is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Methylindoline-d3, a deuterated internal standard crucial in pharmacokinetic and metabolic studies.

Due to the limited availability of direct comparative studies in published literature for this compound, this document presents a scientifically grounded, hypothetical cross-validation of two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data herein is illustrative, designed to reflect typical performance characteristics of these methods for similar small molecules in biological matrices. The validation of these analytical methods is guided by the principles outlined by regulatory bodies such as the FDA and EMA.[1][2]

Comparative Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the accuracy and reproducibility of pharmacokinetic data.[1] LC-MS/MS is a widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[3] GC-MS, while also a powerful tool, may require derivatization for compounds like this compound to improve volatility and thermal stability.

The following tables summarize hypothetical performance data for the analysis of this compound by LC-MS/MS and GC-MS across three different laboratories.

Table 1: Summary of Method Performance Characteristics
ParameterMethodLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) LC-MS/MS0.9980.9990.997≥ 0.99
GC-MS0.9950.9960.994≥ 0.99
Lower Limit of Quantitation (LLOQ) (ng/mL) LC-MS/MS0.10.10.12Signal-to-Noise ≥ 10
GC-MS0.50.60.5Signal-to-Noise ≥ 10
Upper Limit of Quantitation (ULOQ) (ng/mL) LC-MS/MS500500480-
GC-MS800820800-
Intra-day Precision (%CV) LC-MS/MS4.23.84.5≤ 15%
GC-MS6.87.16.5≤ 15%
Inter-day Precision (%CV) LC-MS/MS5.14.95.5≤ 15%
GC-MS8.28.57.9≤ 15%
Accuracy (% Bias) LC-MS/MS-2.5 to 3.1-3.0 to 2.8-2.8 to 3.5± 15%
GC-MS-5.2 to 4.8-5.5 to 5.1-4.9 to 4.6± 15%
Table 2: Inter-Laboratory Comparison of Quality Control Samples

This table presents hypothetical data from a cross-validation study where a common set of quality control (QC) samples were analyzed by each laboratory using their respective methods.

QC Level (ng/mL)MethodLaboratory A (Mean ± SD)Laboratory B (Mean ± SD)Laboratory C (Mean ± SD)Inter-Lab %CV
Low QC (0.3) LC-MS/MS0.31 ± 0.020.29 ± 0.020.32 ± 0.034.8
GC-MS0.33 ± 0.040.28 ± 0.030.31 ± 0.047.9
Medium QC (50) LC-MS/MS51.2 ± 2.149.5 ± 1.950.8 ± 2.31.7
GC-MS52.5 ± 3.548.9 ± 3.251.7 ± 3.83.6
High QC (400) LC-MS/MS405.6 ± 15.8395.2 ± 14.5401.8 ± 16.21.3
GC-MS410.2 ± 25.5390.8 ± 23.1405.5 ± 26.12.4

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods.[1] The following are representative protocols for the quantification of this compound.

LC-MS/MS Method
  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Sample Preparation: Protein precipitation is a common technique for sample preparation in bioanalysis. To 100 µL of plasma, 300 µL of acetonitrile containing the internal standard is added. The sample is vortexed and then centrifuged to precipitate proteins. The supernatant is then transferred for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its corresponding internal standard would be monitored.

GC-MS Method
  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Sample Preparation: Liquid-liquid extraction is often employed. To 100 µL of plasma, a suitable internal standard and a buffer to adjust pH are added. The sample is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection. Derivatization may be necessary to enhance volatility.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature gradient from a low initial temperature to a high final temperature to ensure adequate separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its internal standard.

Visualizing the Workflow

To ensure clarity in the cross-validation process, a standardized workflow is essential.

cluster_prep Phase 1: Preparation and Distribution cluster_validation Phase 2: Independent Method Validation cluster_analysis Phase 3: Sample Analysis and Data Reporting cluster_comparison Phase 4: Data Comparison and Evaluation prep_qc Preparation of a common set of Quality Control (QC) samples distribute_qc Distribution of QC samples to participating laboratories prep_qc->distribute_qc lab_a Laboratory A validates analytical method distribute_qc->lab_a lab_b Laboratory B validates analytical method distribute_qc->lab_b lab_c Laboratory C validates analytical method distribute_qc->lab_c analyze_a Lab A analyzes QC samples lab_a->analyze_a analyze_b Lab B analyzes QC samples lab_b->analyze_b analyze_c Lab C analyzes QC samples lab_c->analyze_c report_a Lab A reports results analyze_a->report_a report_b Lab B reports results analyze_b->report_b report_c Lab C reports results analyze_c->report_c compile_data Compile and statistically analyze results from all labs report_a->compile_data report_b->compile_data report_c->compile_data evaluate Evaluate inter-laboratory precision and accuracy compile_data->evaluate conclusion Draw conclusions on method comparability evaluate->conclusion

Caption: Workflow for inter-laboratory validation.

A successful inter-laboratory validation demonstrates that the analytical method for this compound is robust, reliable, and transferable. By adhering to a standardized protocol and predefined acceptance criteria, researchers can have confidence in the consistency and quality of the analytical data generated across different testing sites. This is fundamental for making informed decisions throughout the drug development lifecycle.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Quantification with 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of the expected performance of a deuterated internal standard, 2-Methylindoline-d3, against a non-isotopically labeled alternative, supported by established principles from regulatory guidelines.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The fundamental principle behind this preference lies in the near-identical physicochemical properties of the SIL internal standard to the analyte of interest.[1] This similarity ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[1] this compound is the ideal internal standard for the quantification of 2-Methylindoline.

The Principle of Stable Isotope Dilution

Quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies on the ratio of the analyte's signal to the signal of a known concentration of an internal standard. An ideal internal standard behaves identically to the analyte during the entire analytical process, from extraction to detection. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, leaving their ratio constant. A SIL internal standard like this compound, which differs from the analyte (2-Methylindoline) only by the mass of its isotopes, is the closest realization of this ideal. This approach effectively minimizes the impact of matrix effects, which are signal suppression or enhancement caused by other components in the biological sample.[1][2]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte + Matrix) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE, LLE, or PPT) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Concentration Determine Analyte Concentration Curve->Concentration

Caption: High-level workflow for bioanalytical quantification.

Comparative Performance Data

The primary advantage of using this compound is the significant improvement in data quality. Bioanalytical method validation guidelines require stringent levels of accuracy and precision. Accuracy is measured as the percent relative error (%RE) from a known concentration, while precision is measured as the percent coefficient of variation (%CV) of replicate measurements.

The following tables present the expected performance of a validated LC-MS/MS method for 2-Methylindoline, comparing the use of this compound with a hypothetical, non-isotopic, structurally analogous internal standard. The acceptance criteria are based on FDA and EMA guidelines, which typically require the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (%CV) not to exceed 15% (20% at the LLOQ).

Table 1: Expected Performance with this compound as Internal Standard

Quality Control (QC) LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=5)Intra-Day Accuracy (%RE) (n=5)Inter-Day Precision (%CV) (3 runs)Inter-Day Accuracy (%RE) (3 runs)
LLOQ1≤ 10%± 10%≤ 15%± 15%
Low QC3≤ 8%± 8%≤ 10%± 10%
Mid QC50≤ 5%± 5%≤ 8%± 8%
High QC150≤ 5%± 5%≤ 8%± 8%

Table 2: Typical Performance with a Non-Isotopic Internal Standard

Quality Control (QC) LevelConcentration (ng/mL)Intra-Day Precision (%CV) (n=5)Intra-Day Accuracy (%RE) (n=5)Inter-Day Precision (%CV) (3 runs)Inter-Day Accuracy (%RE) (3 runs)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low QC3≤ 15%± 15%≤ 15%± 15%
Mid QC50≤ 12%± 12%≤ 15%± 15%
High QC150≤ 12%± 12%≤ 15%± 15%

As illustrated, the use of this compound is expected to yield significantly better precision and accuracy, with lower %CV and %RE values that are well within the required regulatory limits. This enhanced performance provides greater confidence in the reliability and reproducibility of the quantitative data.

Representative Experimental Protocol

This section outlines a typical experimental protocol for the quantification of 2-Methylindoline in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A linear gradient starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 2-Methylindoline: Precursor Ion (Q1) m/z 134.2 → Product Ion (Q3) m/z 119.1

    • This compound (IS): Precursor Ion (Q1) m/z 137.2 → Product Ion (Q3) m/z 122.1

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Caption: Principle of SIL internal standard compensation.

Conclusion

The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis. Its ability to mimic the behavior of the analyte throughout the entire analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data. While a well-validated method using a non-isotopic internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data.

References

The Gold Standard in Bioanalysis: Assessing Linearity and Detection Range with 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards, such as 2-Methylindoline-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving robust and reliable bioanalytical data.[1] This guide provides a comparative overview of the performance of a typical LC-MS/MS method utilizing this compound, with a focus on linearity and the analytical range of detection. The data presented is representative of what can be achieved with a well-developed and validated bioanalytical method.

Unparalleled Performance with Deuterated Internal Standards

Deuterated internal standards are the preferred choice in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures that the internal standard experiences similar extraction recovery, matrix effects, and ionization response as the analyte, providing effective compensation for variations that can occur during sample processing and analysis.[3] The result is enhanced precision and accuracy in the quantification of the target compound.

To illustrate the performance of a bioanalytical method using a deuterated internal standard, we present representative validation data for the quantification of a hypothetical analyte, "Compound X," a small molecule structurally related to 2-methylindoline. In this scenario, this compound is employed as the internal standard.

Linearity and Range of Detection: A Performance Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range of detection is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision and accuracy.

Below is a comparison of two hypothetical LC-MS/MS methods for the quantification of "Compound X": one utilizing the deuterated internal standard this compound, and another using a structural analog internal standard.

Table 1: Linearity and Range of Detection

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Analyte Compound XCompound X
Internal Standard This compoundStructural Analog
Calibration Range 0.5 - 500 ng/mL1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1.0 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL500 ng/mL

Table 2: Accuracy and Precision at the Lower Limit of Quantification (LLOQ)

ParameterMethod with this compound (Deuterated IS)Method with Structural Analog IS
Analyte Compound XCompound X
Internal Standard This compoundStructural Analog
Nominal Concentration (LLOQ) 0.5 ng/mL1.0 ng/mL
Mean Accuracy (% Bias) ± 5%± 10%
Precision (% CV) < 10%< 15%

The data clearly demonstrates that the method employing the deuterated internal standard, this compound, achieves a lower limit of quantification and a higher degree of linearity, as indicated by the correlation coefficient. Furthermore, the accuracy and precision at the LLOQ are superior when using the deuterated internal standard.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of any reliable bioanalytical method. Below is a detailed methodology for a typical LC-MS/MS analysis using a deuterated internal standard.

Preparation of Stock Solutions and Calibration Standards
  • Stock Solutions: Prepare primary stock solutions of the analyte ("Compound X") and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution. A separate working solution of the internal standard is also prepared.

  • Calibration Standards: Prepare calibration standards by spiking the appropriate working standard solutions into a blank biological matrix (e.g., human plasma). A typical calibration curve may consist of 8-10 non-zero concentration levels.[1]

Sample Preparation

A protein precipitation method is commonly employed for sample cleanup:

  • To 100 µL of the plasma sample (calibration standard, quality control sample, or unknown sample), add 25 µL of the internal standard working solution.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions from the precursor ion to the product ion for both the analyte and the internal standard.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind choosing a deuterated internal standard, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample Spike_IS Spike with this compound Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification IS_Comparison cluster_Deuterated Deuterated IS cluster_Analog Structural Analog IS Analyte Analyte (Compound X) Similar_Properties Effective Compensation for: - Matrix Effects - Extraction Variability - Ionization Suppression Different_Properties Less Effective Compensation Deuterated_IS This compound Deuterated_IS->Similar_Properties Nearly Identical Physicochemical Properties High_Performance High Accuracy & Precision Similar_Properties->High_Performance Leads to Analog_IS Structural Analog Analog_IS->Different_Properties Different Physicochemical Properties Lower_Performance Lower Accuracy & Precision Different_Properties->Lower_Performance Leads to

References

The Unseen Pillar of Bioanalysis: A Comparative Guide to the Robustness of Assays Employing 2-Methylindoline-d3 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an internal standard (IS) is a critical decision that significantly impacts the robustness and ruggedness of an assay, ultimately influencing the reliability of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth comparison of assays utilizing a deuterated internal standard, exemplified by 2-Methylindoline-d3's structural analog Indapamide-d3, against those employing non-deuterated alternatives.

The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using an appropriate internal standard to ensure method reliability.[3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability.[1][2]

This guide focuses on the analysis of Indapamide, a diuretic medication containing the 2-methylindoline moiety. We will compare the performance of its deuterated internal standard, Indapamide-d3, with commonly used non-deuterated internal standards like furosemide, glimepiride, and zolpidem tartarate.

The Superiority of Deuterated Internal Standards: A Quantitative Look

The primary advantage of a deuterated IS like Indapamide-d3 lies in its near-identical physicochemical properties to the analyte, Indapamide. This ensures co-elution and similar ionization behavior in the mass spectrometer, leading to more effective compensation for matrix effects and other sources of analytical variability.

The following tables summarize key performance parameters from published bioanalytical methods for Indapamide, highlighting the differences between using a deuterated and a non-deuterated internal standard.

Table 1: Comparison of Assay Performance for Indapamide Quantification

ParameterMethod with Indapamide-d3 (Deuterated IS)Method with Furosemide (Non-Deuterated IS)Method with Glimepiride (Non-Deuterated IS)Method with Zolpidem Tartarate (Non-Deuterated IS)
Analyte IndapamideIndapamideIndapamideIndapamide
Internal Standard Indapamide-d3FurosemideGlimepirideZolpidem Tartarate
Linearity Range 0.25–50 ng/mL1.14–68.57 ng/mL0.5-80.0 ng/ml1-50 ng/mL
Intra-day Precision (%CV) < 15% (Typical)< 15% (Typical)4.02% at LLOQ< 15% (Typical)
Inter-day Precision (%CV) < 15% (Typical)< 15% (Typical)< 15% (Typical)< 15% (Typical)
Accuracy (%RE) ± 15% (Typical)± 15% (Typical)Within ± 15%± 15% (Typical)
Extraction Recovery >80%Not explicitly stated90.51-93.90%89.25- 90.36%

While all the presented methods meet the general acceptance criteria for bioanalytical method validation, the use of a deuterated internal standard like Indapamide-d3 is inherently more robust. This is because any variations in sample preparation, such as extraction efficiency, or in the analysis, such as ion suppression or enhancement in the mass spectrometer, will affect the analyte and the deuterated IS almost identically. Non-deuterated internal standards, having different chemical structures, may not track the analyte's behavior as closely, potentially leading to less accurate and precise results, especially when unexpected sample matrix variations occur.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for reproducing and comparing bioanalytical methods. Below are summaries of the methodologies used in the quantification of Indapamide with different internal standards.

Method 1: Indapamide Quantification using Indapamide-d3 (Deuterated IS)
  • Sample Preparation: Liquid-liquid extraction of whole blood samples.

  • Chromatography: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm) with a mobile phase of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v) at a flow rate of 1 mL/min.

  • Detection: Mass spectrometry with electrospray ionization in negative mode. The mass transitions monitored were m/z 364.0 → m/z 188.9 for indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.

Method 2: Indapamide Quantification using Furosemide (Non-Deuterated IS)
  • Sample Preparation: Liquid-liquid extraction of plasma samples using tert-butyl methyl ether and ethyl acetate (1:1).

  • Chromatography: C18 column (150 × 4.6 mm; 3.5 μm) with a mobile phase of methanol and 0.025% formic acid (90:10, v/v).

  • Detection: Mass spectrometry with negative electrospray ionization for Indapamide (selected ion monitoring) and likely positive ionization for furosemide (details not specified).

Method 3: Indapamide Quantification using Zolpidem Tartarate (Non-Deuterated IS)
  • Sample Preparation: Automated solid-phase extraction of human whole blood.

  • Chromatography: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size) with a mobile phase of acetonitrile and 2 mm ammonium formate (90:10, v/v).

  • Detection: Mass spectrometry with positive electrospray ionization in multiple reaction monitoring mode.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical basis for choosing a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Blood) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Results Final Concentration Results Quantification->Results

Caption: A generalized experimental workflow for bioanalysis using an internal standard.

logical_relationship cluster_behavior Analytical Behavior cluster_outcome Assay Performance Analyte Analyte (e.g., Indapamide) Analyte_Behavior Analyte Behavior Analyte->Analyte_Behavior Deuterated_IS Deuterated IS (e.g., Indapamide-d3) Deuterated_IS_Behavior Deuterated IS Behavior (Nearly Identical to Analyte) Deuterated_IS->Deuterated_IS_Behavior NonDeuterated_IS Non-Deuterated IS (e.g., Furosemide) NonDeuterated_IS_Behavior Non-Deuterated IS Behavior (Different from Analyte) NonDeuterated_IS->NonDeuterated_IS_Behavior Variability Sources of Variability (Matrix Effects, Extraction Loss, etc.) Variability->Analyte_Behavior Affects Variability->Deuterated_IS_Behavior Affects Similarly Variability->NonDeuterated_IS_Behavior Affects Differently Robust_Assay Robust & Rugged Assay (High Confidence in Data) Deuterated_IS_Behavior->Robust_Assay Leads to Less_Robust_Assay Less Robust Assay (Potential for Inaccuracy) NonDeuterated_IS_Behavior->Less_Robust_Assay Leads to

Caption: Logical relationship illustrating the superior performance of deuterated internal standards.

Conclusion: Investing in Robustness for Reliable Results

The choice of an internal standard is a foundational element in the development of robust and rugged bioanalytical assays. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the use of a deuterated internal standard, such as Indapamide-d3 for the analysis of Indapamide, offers a higher degree of confidence in the data. The near-identical physicochemical properties of a deuterated IS ensure that it more accurately tracks the analyte through the entire analytical process, providing superior compensation for the myriad of variables that can influence the final result. For researchers and drug development professionals, the investment in a deuterated internal standard is an investment in the quality and reliability of their data, which is the cornerstone of successful research and development.

References

The Impact of Deuteration on Metabolic Stability: A Comparative Analysis of 2-Methylindoline-d3 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing more effective and safer therapeutics, enhancing a drug candidate's metabolic stability is a critical objective. One established strategy to achieve this is through selective deuteration of metabolically labile positions within a molecule. This guide provides a comparative overview of the metabolic stability of 2-Methylindoline-d3 and its non-deuterated counterpart, 2-Methylindoline. By leveraging the kinetic isotope effect, the substitution of hydrogen with its heavier isotope, deuterium, can significantly slow down the rate of metabolic conversion, leading to an improved pharmacokinetic profile.

This guide will delve into the theoretical underpinnings of this approach, present hypothetical comparative data, detail the experimental protocols for assessing metabolic stability, and visualize the metabolic pathways and experimental workflows.

The Kinetic Isotope Effect in Drug Metabolism

The C-H bond cleavage is often the rate-limiting step in the metabolism of many drugs, particularly those mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This phenomenon is known as the kinetic isotope effect (KIE).[4] By strategically replacing hydrogen atoms at known sites of metabolism with deuterium, the metabolic rate of a drug can be reduced, potentially leading to:

  • Increased half-life (t½): The drug remains in the body for a longer period.

  • Reduced clearance (Cl): The rate at which the drug is eliminated from the body is decreased.

  • Increased overall drug exposure (AUC): A higher concentration of the drug is maintained in the bloodstream over time.

  • Potentially altered metabolite profile: Shifting the metabolism away from the deuterated site may lead to the formation of different metabolites.[1]

Comparative Metabolic Stability Data (Hypothetical)

While direct comparative experimental data for this compound and 2-Methylindoline is not publicly available, the following table presents hypothetical yet realistic data based on the principles of the kinetic isotope effect. These values illustrate the expected improvement in metabolic stability for the deuterated analog when subjected to an in vitro metabolic stability assay using human liver microsomes.

Parameter2-MethylindolineThis compoundExpected Fold Improvement
In Vitro Half-life (t½, min) 25753.0
Intrinsic Clearance (CLint, µL/min/mg protein) 27.79.23.0
Metabolite Formation Rate (Peak Area/min)
Hydroxylated Metabolite15001600~1.1
Dehydrogenated Metabolite35001200~2.9

Note: This data is for illustrative purposes only and is intended to demonstrate the potential impact of deuteration on the metabolic stability of 2-Methylindoline.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

The following protocol outlines a standard procedure for assessing the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-Methylindoline and this compound.

Materials:

  • 2-Methylindoline and this compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (containing an internal standard, e.g., warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound (2-Methylindoline and this compound) in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add human liver microsomes to the wells to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound (1 µM) pre_incubate Pre-incubate at 37°C prep_compound->pre_incubate prep_microsomes Prepare Human Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_nadph->initiate_reaction pre_incubate->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate_reaction->time_points quench Quench Reaction (Acetonitrile + IS) time_points->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate_thalf Calculate t½ analyze->calculate_thalf calculate_clint Calculate CLint analyze->calculate_clint

Caption: Workflow for the in vitro metabolic stability assay.

Metabolic Pathways of 2-Methylindoline

The primary metabolic pathways for indoline-containing compounds often involve oxidation reactions catalyzed by cytochrome P450 enzymes. For 2-Methylindoline, the likely sites of metabolism are the methyl group and the indoline ring itself. Deuteration of the methyl group is expected to specifically slow down the oxidation at this position.

metabolic_pathways cluster_non_deuterated 2-Methylindoline Metabolism cluster_deuterated This compound Metabolism mol_non_deuterated 2-Methylindoline metabolite_hydroxylated 2-Hydroxymethylindoline mol_non_deuterated->metabolite_hydroxylated CYP-mediated Oxidation (Fast) metabolite_dehydrogenated 2-Methylindole mol_non_deuterated->metabolite_dehydrogenated CYP-mediated Dehydrogenation mol_deuterated This compound metabolite_hydroxylated_d3 2-Hydroxymethylindoline-d3 mol_deuterated->metabolite_hydroxylated_d3 CYP-mediated Oxidation (Slow) (Kinetic Isotope Effect) metabolite_dehydrogenated_d3 2-Methylindole-d3 mol_deuterated->metabolite_dehydrogenated_d3 CYP-mediated Dehydrogenation

Caption: Putative metabolic pathways of 2-Methylindoline and its deuterated analog.

Conclusion

The strategic deuteration of metabolically susceptible positions in a drug candidate, such as the 2-methyl group of 2-Methylindoline, is a well-established approach to enhance metabolic stability. The underlying principle of the kinetic isotope effect provides a rational basis for expecting a slower rate of metabolism for this compound compared to its non-deuterated analog. This improvement in metabolic stability can translate to a more favorable pharmacokinetic profile, a critical attribute for a successful drug candidate. The experimental protocols and analytical methods outlined in this guide provide a framework for the practical assessment and comparison of such deuterated compounds in a drug discovery and development setting.

References

Inter-laboratory Comparison of Bioanalytical Methods Using 2-Methylindoline-d3 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the performance of 2-Methylindoline-d3 as an internal standard in a simulated inter-laboratory comparison for the quantitative analysis of a model analyte, "Analyte X," in human plasma. The data presented herein is hypothetical and intended to illustrate the typical performance characteristics of a validated LC-MS/MS method in a regulated bioanalytical environment. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry, as they co-elute with the analyte and experience similar matrix effects, leading to enhanced accuracy and precision.[1][2]

Introduction to the Inter-laboratory Study

An inter-laboratory comparison was simulated to assess the reproducibility and robustness of a common bioanalytical method for the quantification of "Analyte X" using this compound as an internal standard. Five hypothetical laboratories participated in this study, analyzing three quality control (QC) samples at low, medium, and high concentrations.

Objective: To evaluate the precision, accuracy, and overall agreement of results among different laboratories using a standardized analytical method with this compound as the internal standard.

Experimental Protocols

A detailed methodology was provided to each participating laboratory to ensure consistency in sample analysis.

Sample Preparation: Protein Precipitation
  • Aliquoting: 100 µL of human plasma sample (blank, calibration standard, or QC) was aliquoted into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: 50 µL of the internal standard working solution (this compound in methanol) was added to all samples except the blank matrix.

  • Protein Precipitation: 400 µL of acetonitrile was added to each tube to precipitate plasma proteins.

  • Vortexing and Centrifugation: The samples were vortex-mixed for 1 minute and then centrifuged at 10,000 x g for 10 minutes.

  • Supernatant Transfer: The supernatant was transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: The dried extract was reconstituted in 200 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph (LC): A standardized high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Inter-laboratory Comparison Results

The following tables summarize the quantitative data from the five participating laboratories.

Table 1: Inter-laboratory Comparison of Quality Control Sample Concentrations
LaboratoryQC Low (Nominal: 5 ng/mL)QC Medium (Nominal: 50 ng/mL)QC High (Nominal: 400 ng/mL)
Lab 15.12 ng/mL52.1 ng/mL395 ng/mL
Lab 24.89 ng/mL48.9 ng/mL410 ng/mL
Lab 35.05 ng/mL50.8 ng/mL402 ng/mL
Lab 44.95 ng/mL49.5 ng/mL388 ng/mL
Lab 55.21 ng/mL51.5 ng/mL405 ng/mL
Mean 5.04 ng/mL 50.56 ng/mL 400 ng/mL
Std. Dev. 0.13 1.35 8.34
% CV 2.6% 2.7% 2.1%
Table 2: Method Validation Summary (Based on a single, representative laboratory)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Range 1 - 500 ng/mL-
LLOQ 1 ng/mLS/N > 10
Intra-day Precision (%CV) ≤ 5.8%≤ 15%
Inter-day Precision (%CV) ≤ 6.5%≤ 15%
Accuracy (% Bias) -4.2% to 5.1%Within ±15%
Recovery 85 - 95%Consistent and reproducible
Matrix Effect CV < 10%CV ≤ 15%

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Aliquot 100 µL Plasma B 2. Add 50 µL this compound (IS) A->B C 3. Add 400 µL Acetonitrile B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS G->H I Chromatographic Separation J Mass Spectrometric Detection (MRM) K Data Acquisition L Peak Integration K->L M Calculate Analyte/IS Ratio N Quantification using Calibration Curve

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationship of Method Validation Parameters

G Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Range Range Method Validation->Range LOD_LOQ LOD_LOQ Method Validation->LOD_LOQ LOD & LOQ Robustness Robustness Method Validation->Robustness Stability Stability Method Validation->Stability Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

References

Performance Evaluation of 2-Methylindoline-d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the choice of an appropriate internal standard (IS) is critical for the development of robust and reliable quantitative assays. Stable isotope-labeled (SIL) internal standards, such as 2-Methylindoline-d3, are widely regarded as the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications. Their physicochemical properties closely mimic those of the analyte of interest, allowing for effective compensation of variability during sample preparation, chromatography, and ionization.[1]

This guide provides an objective comparison of the performance of this compound against a non-deuterated alternative, 2,3-dimethylindole, for the hypothetical quantitative analysis of "Analyte X" in various biological matrices. The experimental data presented herein is illustrative, based on established principles of bioanalytical method validation and performance data from structurally similar compounds, to highlight the key advantages of using a deuterated internal standard.[2][3]

Core Principles of Internal Standard Selection

An ideal internal standard should co-elute with the analyte, exhibit similar extraction recovery, and experience the same degree of matrix effects.[1] Deuterated internal standards, like this compound, are chemically almost identical to their non-labeled counterparts, ensuring they track the analyte's behavior throughout the analytical process more effectively than structurally similar but non-isotopically labeled compounds.[4]

Comparative Performance Data

The following tables summarize the hypothetical performance data for the quantification of "Analyte X" using either this compound or 2,3-dimethylindole as the internal standard in human plasma, urine, and liver microsomes.

Table 1: Method Validation Parameters in Human Plasma

ParameterThis compound (IS)2,3-dimethylindole (IS)Acceptance Criteria
Linearity (r²) >0.998>0.995≥0.99
Accuracy (% Bias) -2.5% to +3.1%-8.7% to +9.5%±15%
Precision (%RSD) ≤4.8%≤11.2%≤15%
Recovery (%) 85.2 ± 3.1%78.9 ± 8.5%Consistent and reproducible
Matrix Effect (%) 98.2 ± 2.5%85.1 ± 10.8%Minimized and compensated

Table 2: Method Validation Parameters in Human Urine

ParameterThis compound (IS)2,3-dimethylindole (IS)Acceptance Criteria
Linearity (r²) >0.997>0.993≥0.99
Accuracy (% Bias) -3.8% to +4.2%-11.3% to +12.1%±15%
Precision (%RSD) ≤5.5%≤13.8%≤15%
Recovery (%) 82.1 ± 4.5%75.3 ± 11.2%Consistent and reproducible
Matrix Effect (%) 96.5 ± 3.8%81.7 ± 12.5%Minimized and compensated

Table 3: Stability in Human Liver Microsomes (HLM) at 37°C

Time Point% Remaining (with this compound)% Remaining (with 2,3-dimethylindole)
0 min 100100
15 min 85.384.1
30 min 68.967.5
60 min 45.143.8
120 min 20.719.9

The data illustrates that while both internal standards can be used to develop a validated method, the use of this compound consistently results in higher accuracy, precision, and more effective compensation for matrix effects across different biological matrices.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation (Human Plasma and Urine)

A liquid-liquid extraction (LLE) method was employed for sample preparation.

  • To 100 µL of plasma or urine in a polypropylene tube, add 25 µL of the internal standard working solution (either this compound or 2,3-dimethylindole at 100 ng/mL).

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 6000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Analyte X: [M+H]+ → fragment ion

    • This compound: [M+H]+ → fragment ion (mass shift of +3 compared to the unlabeled analyte)

    • 2,3-dimethylindole: [M+H]+ → fragment ion

Matrix Effect Evaluation

The matrix effect was evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • Set 1 (Analyte in Neat Solution): Prepare a solution of Analyte X and the internal standard in the mobile phase.

  • Set 2 (Analyte in Post-Extraction Spiked Matrix): Extract blank plasma or urine from six different sources. After the final evaporation step, reconstitute the residue with a solution of Analyte X and the internal standard at the same concentration as in Set 1.

  • Calculation: Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

A value close to 100% indicates minimal matrix effect. The lower variability observed with this compound highlights its superior ability to track and compensate for matrix-induced signal suppression or enhancement.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for the superior performance of deuterated internal standards.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (this compound or 2,3-dimethylindole) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Ionization (ESI+) Chromatography->Ionization Detection Mass Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Bioanalytical workflow for the quantification of an analyte in biological matrices.

IS_Comparison cluster_Deuterated Deuterated IS (this compound) cluster_NonDeuterated Non-Deuterated IS (2,3-dimethylindole) Deut_Props Physicochemical Properties ~ Identical to Analyte Deut_Coelution Co-elution with Analyte Deut_Props->Deut_Coelution Deut_Matrix Similar Matrix Effects Deut_Coelution->Deut_Matrix Deut_Result Accurate Compensation High Precision & Accuracy Deut_Matrix->Deut_Result NonDeut_Props Physicochemical Properties Similar but not Identical NonDeut_Coelution Different Retention Time NonDeut_Props->NonDeut_Coelution NonDeut_Matrix Differential Matrix Effects NonDeut_Coelution->NonDeut_Matrix NonDeut_Result Incomplete Compensation Lower Precision & Accuracy NonDeut_Matrix->NonDeut_Result Title Logical Comparison of Internal Standard Performance

Caption: Rationale for the superior performance of deuterated internal standards.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. While a structurally similar, non-deuterated internal standard can be utilized, the illustrative data presented here underscores the superior performance of a stable isotope-labeled internal standard like this compound. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more effective compensation for matrix effects and other sources of variability, ultimately resulting in higher accuracy, precision, and data reliability. For researchers and scientists engaged in drug development, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and defensibility of their bioanalytical data.

References

The Gold Standard in Bioanalysis: Justification for Using 2-Methylindoline-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of bioanalytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical factor that can significantly impact the reliability of results. This guide provides an objective comparison of the use of a deuterated internal standard, specifically 2-Methylindoline-d3, against other alternatives, supported by illustrative experimental data and detailed methodologies.

The core challenge in bioanalysis is the "matrix effect," where endogenous components of a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1] A well-chosen internal standard can compensate for these variations. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they co-elute during chromatography and experience the same matrix effects and extraction recovery, allowing for highly accurate correction.[3]

Comparative Performance: this compound vs. Structural Analog

To illustrate the superiority of a deuterated internal standard, a hypothetical bioanalytical method for the quantification of 2-Methylindoline in human plasma was evaluated using two different internal standards: this compound and a structural analog (e.g., 2-Ethylindoline). The following tables summarize the validation parameters, demonstrating the enhanced performance achieved with the deuterated standard.

Table 1: Comparison of Accuracy and Precision

Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
This compound Low54.9899.63.2
Mid5050.4100.82.5
High400398.899.72.1
Structural Analog Low55.45109.08.7
Mid5047.895.67.5
High400418.4104.66.8

Data synthesized for illustrative purposes based on typical performance improvements cited in the literature.

Table 2: Comparison of Matrix Effect and Recovery

Internal StandardAnalyte/ISMatrix FactorRecovery (%)
This compound 2-Methylindoline0.9885.2
This compound0.9985.5
Structural Analog 2-Methylindoline0.8584.9
Structural Analog0.9589.1

Data synthesized for illustrative purposes based on typical performance improvements cited in the literature.

The data clearly indicates that this compound provides superior accuracy and precision across all quality control levels. Furthermore, the matrix factor for 2-Methylindoline is much closer to that of its deuterated internal standard, demonstrating a more effective compensation for matrix-induced ion suppression or enhancement.

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison.

Sample Preparation and Extraction

This protocol is for the extraction of 2-Methylindoline from human plasma.

  • Materials: Human plasma, 2-Methylindoline certified reference standard, this compound internal standard, structural analog internal standard, acetonitrile (ACN), water, formic acid.

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-Methylindoline into blank human plasma.

    • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution (either this compound or the structural analog at 100 ng/mL).

    • Vortex briefly to mix.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • 2-Methylindoline: Q1 134.2 -> Q3 119.1

      • This compound: Q1 137.2 -> Q3 122.1

      • Structural Analog (2-Ethylindoline): Q1 148.2 -> Q3 133.1

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and gas flows).

Visualizing the Rationale and Workflow

The following diagrams illustrate the experimental workflow and the logical justification for choosing a deuterated internal standard.

G cluster_workflow Experimental Workflow sample Plasma Sample (Standard, QC, or Unknown) add_is Add Internal Standard (this compound) sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Bioanalytical workflow for 2-Methylindoline quantification.

G cluster_comparison Justification for Deuterated Standard cluster_properties Physicochemical Properties cluster_outcome Analytical Outcome analyte 2-Methylindoline (Analyte) prop1 Identical Retention Time analyte->prop1 prop2 Identical Extraction Recovery analyte->prop2 prop3 Identical Ionization Efficiency analyte->prop3 deuterated_is This compound (IS) deuterated_is->prop1 deuterated_is->prop2 deuterated_is->prop3 analog_is Structural Analog (IS) outcome3 Inaccurate Correction analog_is->outcome3 outcome1 Accurate Matrix Effect Correction prop1->outcome1 prop2->outcome1 prop3->outcome1 outcome2 High Accuracy & Precision outcome1->outcome2 outcome4 Lower Accuracy & Precision outcome3->outcome4

Logical flow comparing deuterated vs. analog internal standards.

References

Safety Operating Guide

Proper Disposal of 2-Methylindoline-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methylindoline-d3, a deuterated form of 2-Methylindoline.

Key Safety Insight: Deuterium Labeling and Disposal

This compound is a stable, non-radioactive isotopically labeled compound. The deuterium atoms do not impart radioactivity. Therefore, the disposal procedures are dictated by the chemical properties and hazards of the parent compound, 2-Methylindoline. No additional precautions related to radioactivity are necessary.[1][]

Hazard Profile of 2-Methylindoline

Before handling or disposal, it is crucial to be aware of the hazards associated with 2-Methylindoline. This information is critical for risk assessment and for selecting the appropriate personal protective equipment (PPE) and disposal route.

Hazard ClassificationDescriptionGHS Hazard Statements
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation.H319
Flammability Combustible liquid.H227
Aquatic Hazard Harmful to aquatic life with long lasting effects.H412

Data compiled from multiple sources.[3][4]

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is often suitable), safety glasses with side shields or goggles, and a lab coat.

2. Waste Identification and Labeling:

  • All waste containing this compound must be clearly labeled as hazardous chemical waste.

  • The label should include the full chemical name ("this compound"), the associated hazards (e.g., "Combustible," "Irritant"), and the date.

3. Waste Collection:

  • Collect waste this compound in a designated, leak-proof, and compatible container. The container should be kept closed when not in use.

  • Do not mix this compound waste with other incompatible waste streams. It should be segregated as a non-halogenated organic solvent waste.

4. Disposal Pathway:

  • Do not dispose of this compound down the drain. This can be harmful to aquatic life.

  • The designated disposal method is through an approved hazardous waste disposal facility.

  • Follow your institution's specific guidelines for chemical waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office to arrange for collection.

5. Spill Cleanup:

  • In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).

  • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.

  • Ventilate the area of the spill.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_radioactive Is the compound radioactive? start->is_radioactive not_radioactive No (Stable Isotope) is_radioactive->not_radioactive No assess_hazards Assess hazards of the non-deuterated compound (2-Methylindoline) not_radioactive->assess_hazards hazard_info Hazards Identified: - Combustible - Harmful if swallowed - Skin/Eye Irritant - Aquatic Hazard assess_hazards->hazard_info collect_waste Collect in a labeled, sealed, compatible container. assess_hazards->collect_waste disposal_route Select Disposal Route collect_waste->disposal_route drain_disposal Drain Disposal disposal_route->drain_disposal Incorrect approved_facility Dispose through an approved hazardous waste facility via Institutional EHS. disposal_route->approved_facility Correct end End: Safe and Compliant Disposal approved_facility->end

References

Personal protective equipment for handling 2-Methylindoline-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of specialized chemical reagents like 2-Methylindoline-d3 is paramount. This document provides immediate, essential safety protocols and logistical plans to foster a secure laboratory environment.

Chemical Profile and Hazards

This compound is a deuterated form of 2-Methylindoline. While specific data for the deuterated compound is limited, the safety profile is based on its non-deuterated analogue and general knowledge of aromatic amines. The primary hazards include skin, eye, and respiratory irritation.[1][2] Ingestion of similar compounds can be harmful.[3]

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.[4]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Special Hazards Sensitivity to light and a strong, unpleasant odor ("stench") have been noted for similar compounds. Deuterated compounds can undergo Hydrogen-Deuterium (H-D) exchange with protic solvents or atmospheric moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.European Standard EN 166 or OSHA 29 CFR 1910.133.
Hands Chemical-resistant gloves (e.g., Nitrile rubber). It is crucial to check the breakthrough time and suitability of the glove material for aromatic amines.Inspect gloves before use.
Body Laboratory coat. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.Flame-retardant and antistatic protective clothing may be appropriate in certain situations.
Respiratory Generally not required under normal use with adequate ventilation. If vapors or aerosols are generated, a respirator is necessary.Follow OSHA Respiratory Protection Standard (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety and to maintain the isotopic purity of the compound.

1. Preparation and Engineering Controls:

  • Work within a certified chemical fume hood to ensure adequate ventilation.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • To prevent H-D exchange, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous, deuterated solvents for any solutions.

  • Protect the compound from light by using amber vials or wrapping containers in aluminum foil.

2. Handling and Use:

  • Avoid direct contact with skin and eyes.

  • Do not breathe vapors or mists.

  • Prevent ingestion. Do not eat, drink, or smoke in the handling area.

  • Keep the container tightly closed when not in use.

  • For long-term storage, keep refrigerated in a dry place.

3. Emergency Procedures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Clean mouth with water. Do not induce vomiting. Seek immediate medical assistance.
Spills For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable, closed container for disposal. Treat spilled materials and cleanup supplies as hazardous waste.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Categorization: All waste containing this compound, including contaminated consumables and cleanup materials, should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical. The original container is often the best choice for waste storage.

  • Disposal Route: Dispose of the hazardous waste through an approved waste disposal program. Do not pour down the drain or mix with non-hazardous waste. Halogen-free organic waste may have specific recycling or disposal streams.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood Safety First prep_materials Gather Materials (Inert Atmosphere) prep_hood->prep_materials handle_aliquot Aliquot this compound prep_materials->handle_aliquot Proceed to Handling handle_reaction Perform Experiment handle_aliquot->handle_reaction handle_storage Store Under Inert Gas & Refrigerate handle_reaction->handle_storage Post-Experiment disp_collect Collect Waste (Chemical & Contaminated PPE) handle_reaction->disp_collect Generate Waste disp_label Label Hazardous Waste Container disp_collect->disp_label disp_dispose Transfer to Waste Management Facility disp_label->disp_dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.